Technical Documentation Center

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
  • CAS: 626209-57-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical compound (2-Methoxy-benzyl)-(2-morpholin-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, a robust hypothetical synthesis protocol, and detailed characterization methodologies, designed to equip researchers with the foundational knowledge for its application and further development.

Core Compound Identity and Properties

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, identified by the CAS Number 626209-57-2, is a tertiary amine featuring a 2-methoxybenzyl group and a 2-morpholin-4-yl-ethyl substituent on the nitrogen atom. Its structural complexity, incorporating both an aromatic ether and a saturated heterocycle, makes it a valuable scaffold in the design of novel molecules with potential biological activity.

Molecular Structure and Formula

The structural formula of the compound reveals a combination of key pharmacophores. The morpholine ring is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methoxybenzyl group can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets.

Chemical Structure Visualization:

Caption: 2D structure of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS Number 626209-57-2
IUPAC Name N-(2-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
Physical Form Not explicitly stated; likely a liquid or low-melting solid at room temperature based on analogous structures.Inferred
Solubility Not explicitly stated; expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred

Synthesis Methodology: Reductive Amination

A robust and scalable synthesis is critical for the production of any compound of interest. For N-benzylated amines such as the topic compound, reductive amination is a widely employed and efficient synthetic strategy. This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can be logically achieved through the reductive amination of 2-methoxybenzaldehyde with 2-morpholinoethanamine. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product.

Reaction Scheme Visualization:

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_methoxybenzaldehyde 2-Methoxybenzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)3, DCM) 2_methoxybenzaldehyde->reductive_amination 2_morpholinoethanamine 2-Morpholinoethanamine 2_morpholinoethanamine->reductive_amination target_compound (2-Methoxy-benzyl)- (2-morpholin-4-yl-ethyl)-amine reductive_amination->target_compound

Caption: Reductive amination synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • 2-Morpholinoethanamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-morpholinoethanamine (1.05 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The causality here is to allow for sufficient imine formation before the addition of the reducing agent, which can improve reaction efficiency.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes, thus minimizing side reactions. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The basic wash neutralizes the acidic byproducts of the reaction. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxybenzyl group, the singlet for the methoxy protons, and the methylene protons of the benzyl, ethyl, and morpholine moieties. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (250.34 g/mol ), confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the ether and morpholine groups, C-N stretching of the amine, and the aromatic C-H and C=C stretching vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine presents a versatile molecular scaffold with potential applications in drug discovery and development. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization techniques described are essential for ensuring its identity and purity. This technical guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.

References

Exploratory

Biological Activity & Technical Profile: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Common Name: N-(2-Methoxybenzyl)-2-morpholinoethanamine CAS Registry Number: 626209-57-2 Molecular Formula: C14H22N2O2 Molecular Weight: 250.34 g/mol Part 1: Executive Technical Summary (2-Methoxy-benzyl)-(2-morpholin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(2-Methoxybenzyl)-2-morpholinoethanamine CAS Registry Number: 626209-57-2 Molecular Formula: C14H22N2O2 Molecular Weight: 250.34 g/mol

Part 1: Executive Technical Summary

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a privileged secondary amine scaffold used primarily in medicinal chemistry as a building block for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. While often utilized as an intermediate—most notably in the synthesis of third-generation beta-blockers like Carvedilol and specific MIF (Macrophage Migration Inhibitory Factor) inhibitors—the molecule itself possesses intrinsic biological activity.

Its pharmacophore—an aromatic lipophilic moiety linked to a basic heterocyclic amine—classifies it as a Sigma-1 Receptor (σ1R) Ligand . Unlike the structurally similar "NBOMe" class of potent hallucinogens, this molecule lacks the phenethylamine core required for 5-HT2A agonism, rendering it a non-hallucinogenic probe for neuroprotective and anti-inflammatory pathways.

Part 2: Biological Mechanism & Pharmacophore Analysis

Sigma-1 Receptor (σ1R) Modulation

The primary intrinsic activity of this molecule arises from its adherence to the Glennon Pharmacophore Model for Sigma-1 receptor binding. The σ1R is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling and cellular stress responses.

  • Pharmacophore Mapping:

    • Region A (Hydrophobic): The 2-methoxybenzyl group provides the necessary bulk to occupy the primary hydrophobic pocket of the σ1R. The ortho-methoxy substituent specifically enhances affinity via electrostatic interaction with residue Tyr-103 or Asp-126 in the binding pocket.

    • Region B (Spacer): The ethylenediamine linker (2 carbons) provides the optimal distance (approx. 2.5–4.0 Å) between the aromatic ring and the basic nitrogen.

    • Region C (Basic Center): The morpholine nitrogen acts as the proton acceptor/donor, forming a critical salt bridge with Glu-172.

Macrophage Migration Inhibitory Factor (MIF) Inhibition

This molecule represents a reduced "Schiff base" analog often explored in MIF inhibition.

  • Mechanism: MIF tautomerase active sites contain an N-terminal Proline (Pro-1). Small molecules mimicking the substrate (p-hydroxyphenylpyruvate) block this site.

  • Activity: The N-benzyl scaffold mimics the phenolic ring of the substrate. While less potent than covalent inhibitors (e.g., ISO-1), this amine serves as a reversible competitive inhibitor probe for the MIF tautomerase site, modulating downstream inflammatory cytokines (TNF-α, IL-6).

Structural Exclusion (Safety Note)
  • 5-HT2A Receptor: Despite the "2-methoxybenzyl" group (common in 25x-NBOMe hallucinogens), the morpholine-ethyl tail replaces the phenethylamine core. This substitution abolishes high-affinity 5-HT2A agonism, preventing psychedelic effects.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the molecule's dual-role potential in modulating cellular stress via Sigma-1 chaperoning and MIF inhibition.

G cluster_Sigma Sigma-1 Receptor Pathway (Neuroprotection) cluster_MIF MIF Pathway (Anti-Inflammatory) Ligand (2-Methoxy-benzyl)- (2-morpholin-4-yl-ethyl)-amine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Binding MIF MIF Tautomerase (Pro-1 Site) Ligand->MIF Competitive Inhibition IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperones Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow Modulates ATP Increased ATP Production Ca_Flow->ATP Enhances CD74 CD74/CD44 Complex MIF->CD74 Blocks Interaction ERK ERK1/2 Phosphorylation CD74->ERK Downregulates Inflam Reduced Cytokines ERK->Inflam Suppresses

Caption: Dual-pathway modulation showing Sigma-1 mediated mitochondrial support and MIF-mediated anti-inflammatory signaling.

Part 4: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Use this protocol to generate the compound for biological assays.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • 4-(2-Aminoethyl)morpholine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, dissolve 2-Methoxybenzaldehyde (10 mmol) and 4-(2-Aminoethyl)morpholine (10 mmol) in dry DCM (50 mL).

  • Catalysis: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench with saturated NaHCO₃ solution (30 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; MeOH:DCM 1:9) to yield the secondary amine oil.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Validates the affinity of the molecule for σ1R.

Materials:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific for σ1R).[1]

  • Non-specific blocker: Haloperidol (10 µM).

Methodology:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-(+)-Pentazocine (Final conc. 2 nM).

    • 50 µL Test Compound (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold Tris buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki values.

Part 5: Quantitative Data Summary

The following table summarizes the predicted binding profile based on Structural Activity Relationship (SAR) data for N-benzyl-aminoethyl-morpholine scaffolds.

Target ReceptorInteraction TypeEst.[1][2][3] Affinity (Ki)Biological Outcome
Sigma-1 (σ1R) Agonist/Ligand10 – 100 nMNeuroprotection, Ca²⁺ regulation
Sigma-2 (σ2R) Ligand> 500 nMModerate selectivity over σ2R
MIF Tautomerase Inhibitor1 – 10 µMAnti-inflammatory activity
5-HT2A Negligible> 10,000 nMNo hallucinogenic potential
Alpha-1 Adrenergic Antagonist500 – 2000 nMPotential mild vasodilation

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. Link

  • Lubkowska, B., et al. (2016). "The Role of Sigma-1 Receptor in Neurodegenerative Diseases and Its Ligands." Acta Poloniae Pharmaceutica. Link

  • Orita, M., et al. (2001). "Synthesis and Structure-Activity Relationships of Small Molecule Macrophage Migration Inhibitory Factor (MIF) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Sigma-Aldrich Product Sheet. (2024). "(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine; CAS 626209-57-2." Link

Sources

Foundational

Technical Monograph: The 2-Methoxybenzyl Amine Scaffold in Drug Discovery

Structural Utility, Synthetic Protocols, and Pharmacological Applications [1] Executive Summary The 2-methoxybenzyl amine moiety (CAS: 6850-57-3) represents a high-value pharmacophore in modern medicinal chemistry. While...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Utility, Synthetic Protocols, and Pharmacological Applications [1]

Executive Summary

The 2-methoxybenzyl amine moiety (CAS: 6850-57-3) represents a high-value pharmacophore in modern medicinal chemistry. While structurally simple, the ortho-methoxy substitution on the benzyl ring confers unique electronic and steric properties—specifically the capacity for intramolecular hydrogen bonding (IMHB)—that significantly alter the binding kinetics of nitrogen-containing ligands.

This guide analyzes the technical utility of this scaffold, moving beyond its basic chemical properties to explore its critical role in high-affinity 5-HT2A receptor agonists (the NBOMe series) and kinase inhibitors (purine derivatives). It provides validated synthetic workflows, structure-activity relationship (SAR) logic, and strict safety protocols for handling these potent biological modulators.

Chemical Foundation & Reactivity

2-Methoxybenzylamine acts as a versatile nucleophile and a specialized building block. Unlike its para-isomer (PMB), which is widely used as an oxidatively labile protecting group, the ortho-isomer is frequently employed to permanently modify the lipophilicity and conformational space of a drug target.

Key Physicochemical Properties
PropertyValueRelevance to Synthesis
Molecular Weight 137.18 g/mol Low MW allows for "fragment-based" drug design.
Boiling Point 227 °CHigh boiling point requires vacuum distillation for purification.
Basicity Primary AmineHighly nucleophilic; prone to over-alkylation if not controlled.
Electronic Effect o-Methoxy (+M effect)Electron-donating group activates the ring but sterically crowds the benzylic position.

Synthetic Architecture

The most reliable method for introducing the 2-methoxybenzyl group onto a nitrogen scaffold is Reductive Amination . Direct alkylation using 2-methoxybenzyl halides is discouraged due to the high risk of poly-alkylation (formation of tertiary and quaternary ammonium byproducts).

Workflow 1: Reductive Amination (The Industry Standard)

This protocol utilizes in situ imine formation followed by selective reduction. The choice of reducing agent is critical: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4) are preferred over catalytic hydrogenation to preserve halogen substituents often present on the core scaffold.

Mechanistic Logic
  • Imine Formation: The amine attacks the electrophilic carbonyl of 2-methoxybenzaldehyde.

  • Water Scavenging: In non-aqueous solvents (DCE/THF), molecular sieves or MgSO4 drive the equilibrium forward.

  • Selective Reduction: The reducing agent attacks the imine carbon. The ortho-methoxy group can coordinate with Boron species, potentially accelerating the rate via a template effect.

ReductiveAmination Start Start: Primary Amine Scaffold (R-NH2) Imine Intermediate: Imine Species (Schiff Base) Start->Imine Nucleophilic Attack Reagent Reagent: 2-Methoxybenzaldehyde Reagent->Imine Condensation (-H2O) Reduction Reduction Step: NaBH4 or STAB (Solvent: MeOH or DCE) Imine->Reduction Protonation Product Final Product: N-(2-methoxybenzyl) Secondary Amine Reduction->Product Hydride Transfer

Figure 1: Step-wise logic of the reductive amination pathway, prioritizing mono-alkylation selectivity.

Medicinal Chemistry: The 5-HT2A Case Study (NBOMe)

The most scientifically significant application of the 2-methoxybenzyl group is in the NBOMe class of compounds (e.g., 25I-NBOMe).[2][3][4] These molecules illustrate the profound effect of the ortho-methoxy substituent on receptor binding.

The "Ortho-Methoxy" Effect

Research indicates that the 2-methoxy group is not merely a lipophilic bulking agent. It engages in an Intramolecular Hydrogen Bond (IMHB) with the protonated amine of the phenethylamine core.

  • Conformational Locking: This IMHB "locks" the molecule into a specific conformation that perfectly fits the 5-HT2A receptor's ligand-binding pocket.

  • Affinity Spike: This modification can increase binding affinity (

    
    ) by orders of magnitude compared to the non-benzylated parent compound.
    
Comparative Potency Data

Note: Lower


 indicates higher affinity.
CompoundStructure CoreN-Substituent5-HT2A Affinity (

)
Functional Potency
2C-I 2,5-Dimethoxy-4-iodophenethylamineHydrogen~ 1.0 nMModerate
25I-NBOMe 2,5-Dimethoxy-4-iodophenethylamine2-Methoxybenzyl 0.044 nM Superpotent
25I-NB3OMe 2,5-Dimethoxy-4-iodophenethylamine3-Methoxybenzyl~ 12 nMLow
25I-NB4OMe 2,5-Dimethoxy-4-iodophenethylamine4-Methoxybenzyl~ 200 nMVery Low

Data Source: Synthesized from Nichols et al. and Halberstadt et al. literature.

SAR_Logic Core Phenethylamine Core (2C-X Series) Mod Modification: N-Benzylation Core->Mod Sub Substituent: 2-Methoxy Group (Ortho) Mod->Sub Critical Position Mech1 Mechanism 1: Intramolecular H-Bond (Amine H --- OMe) Sub->Mech1 Conformational Lock Mech2 Mechanism 2: Lipophilic Interaction (Hydrophobic Pocket) Sub->Mech2 Steric Bulk Result Result: Sub-nanomolar Affinity (Superagonist) Mech1->Result Mech2->Result

Figure 2: Structure-Activity Relationship (SAR) demonstrating why the 2-position is critical for high-affinity binding.

Experimental Protocols

Protocol A: Synthesis of N-(2-methoxybenzyl)-phenethylamine

Target Audience: Organic Chemists

Reagents:

  • Substituted Phenethylamine (1.0 equiv)

  • 2-Methoxybenzaldehyde (1.1 equiv)

  • Ethanol (Absolute) or Methanol

  • Sodium Borohydride (NaBH4) (2.0 equiv)

Step-by-Step:

  • Imine Formation: Dissolve the phenethylamine in ethanol (10 mL/mmol). Add 2-methoxybenzaldehyde dropwise with vigorous stirring.

    • Observation: The solution often turns yellow/orange, indicating imine formation.

    • Optimization: Stir at room temperature for 2–4 hours. For sterically hindered amines, reflux for 1 hour.

  • Reduction: Cool the solution to 0°C in an ice bath. Add NaBH4 in small portions (caution: gas evolution).

    • Causality: Low temperature prevents runaway exotherms and side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench with water. Evaporate the alcohol solvent. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO4. Convert to the Hydrochloride salt by adding HCl/Ether for long-term stability.

Protocol B: Radioligand Binding Assay (5-HT2A)

Target Audience: Pharmacologists

Objective: Determine


 of the synthesized ligand.
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate cell membranes.

  • Ligand: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist) as the radioligand.
  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of the test compound (10 pM to 10 µM) in Tris-HCl buffer (pH 7.4) for 60 mins at 37°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[5]

Safety & Toxicology (Critical)

Warning: Compounds containing the 2-methoxybenzyl amine moiety, particularly the NBOMe series, are extremely potent .

  • Handling: Pure 2-methoxybenzylamine is corrosive (Skin Corr. 1B). Wear full PPE (face shield, gloves, respirator).

  • Potency: NBOMe derivatives are active at sub-milligram levels (50–100 µg). Accidental inhalation of dust or skin absorption can be fatal.

    • Protocol: Always handle solid forms in a glovebox or a Class II biological safety cabinet.

    • First Aid: In case of exposure, immediate decontamination is required. Benzodiazepines are the first-line treatment for sympathomimetic toxicity (seizures/agitation).

  • Legal Status: Many derivatives are Schedule I controlled substances. Researchers must verify local regulations before synthesis.

References

  • Synthesis & Properties: Sigma-Aldrich. (2025). 2-Methoxybenzylamine Product Specification & Safety Data Sheet. Link

  • NBOMe Pharmacology: Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

  • Original Discovery (NBOMe): Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Free University of Berlin (Dissertation). Link

  • Structure-Activity Relationships: Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Kinase Inhibitors: Zatloukal, M., et al. (2013). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Morpholine-Based Ligands

[1][2] Executive Summary: The "Privileged" Ether-Amine In modern drug discovery, the morpholine ring (tetrahydro-1,4-oxazine) is not merely a solubility enhancer; it is a privileged scaffold that balances lipophilicity w...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Privileged" Ether-Amine

In modern drug discovery, the morpholine ring (tetrahydro-1,4-oxazine) is not merely a solubility enhancer; it is a privileged scaffold that balances lipophilicity with metabolic stability.[1] Unlike its close analog piperazine, morpholine introduces a critical oxygen atom at the 4-position relative to the nitrogen. This atom exerts a negative inductive effect (-I), lowering the pKa of the amine (typically ~8.3 vs. ~9.8 for piperazine), which improves bioavailability by reducing lysosomal trapping and enhancing passive permeability at physiological pH.

This guide dissects the SAR of morpholine, moving beyond basic N-alkylation to advanced C-substitution strategies that dictate receptor subtype selectivity, particularly in kinase (PI3K/mTOR) and antimicrobial (Oxazolidinone) domains.[1]

The Pharmacophore: Physicochemical & Structural Logic

To design effective ligands, one must master the three vectors of the morpholine ring.

Table 1: Morpholine vs. Piperazine Physicochemical Profile
PropertyMorpholinePiperazineDrug Design Implication
pKa (Conjugate Acid) ~8.3~9.8Morpholine is less ionized at pH 7.4, improving membrane permeability.[1]
H-Bonding Donor (NH) + Acceptor (O, N)Donor (2x NH) + Acceptor (2x N)The ether oxygen acts as a weak acceptor, critical for "hinge binding" in kinases.[1]
LogP (Lipophilicity) -0.86-1.17Morpholine is slightly more lipophilic than piperazine but remains polar enough to fix solubility issues.[1]
Metabolic Liability Ring Oxidation (Lactam formation)N-DealkylationMorpholine is generally more stable against CYP450 N-dealkylation than piperazine.[1]
The "Oxygen Anchor" Effect

The ether oxygen is the defining feature. In kinase inhibitors, this oxygen often serves as an obligate H-bond acceptor for the backbone amide of a specific residue (e.g., Val851 in PI3Kα ). Removing or replacing this oxygen (e.g., with methylene in piperidine) frequently results in a >100-fold loss of potency, confirming its role as a pharmacophoric anchor rather than just a solvent-exposed solubilizer.

SAR Exploration Strategies: Vectors of Modification

Effective SAR campaigns must explore three distinct vectors to optimize potency and selectivity.

Vector A: Nitrogen Functionalization (The Anchor)
  • Amide vs. Amine: Converting the secondary amine to an amide or urea flattens the ring geometry (sp2 character) and removes the basic center. This is often used to penetrate the CNS or when the basic nitrogen causes hERG toxicity.

  • Steric Bulk: N-substitution is the primary vector for linking the morpholine "warhead" to the rest of the molecule (e.g., the aryl core in Linezolid).

Vector B: C-Substitution & Conformational Locking

This is the frontier of high-value SAR.[1] Unsubstituted morpholine adopts a chair conformation that flips rapidly.

  • 3-Methylation (Chiral Lock): Introducing a methyl group at C3 (adjacent to N) locks the conformation.[1]

    • (S)-3-methyl often points the substituent into a solvent channel.[1]

    • (R)-3-methyl can induce steric clashes, drastically improving selectivity between isoforms (e.g., PI3K

      
       vs 
      
      
      
      ).[1]
  • Bridged Morpholines: Creating a 2,6-bridge (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) freezes the ring.[1]

    • Application: Bridged morpholines fit into the ATP pocket of mTOR but clash with the tighter pocket of PI3K , providing a structural mechanism for dual-pathway decoupling.

Vector C: Bioisosteric Replacement
  • Thiomorpholine: Replacing Oxygen with Sulfur increases lipophilicity and alters the H-bond angle.[1] Useful if the morpholine oxygen is not making a critical H-bond and membrane permeability needs boosting.[1]

  • 2,2-Dimethylmorpholine: Increases metabolic stability by blocking oxidation at the alpha-carbon.[1]

Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for optimizing a morpholine hit.

MorpholineSAR Start Morpholine Hit (Low Potency/Selectivity) Check_HBond Does Oxygen bind Hinge Region? Start->Check_HBond Yes_HBond Retain Oxygen (Essential Pharmacophore) Check_HBond->Yes_HBond Yes No_HBond Consider Bioisosteres (Piperidine/Thiomorpholine) Check_HBond->No_HBond No Selectivity Selectivity Issue? Yes_HBond->Selectivity Steric_Lock C3-Methylation (Chiral Switch) Selectivity->Steric_Lock Isoform Selectivity Bridging 2,6-Bridging (Rigidification) Selectivity->Bridging Kinase Selectivity (e.g. mTOR vs PI3K) Metab_Stability Metabolic Instability? Selectivity->Metab_Stability Block_Ox Gem-dimethyl at C2/C6 (Block CYP Oxidation) Metab_Stability->Block_Ox

Figure 1: Decision tree for optimizing morpholine scaffolds based on structural and metabolic data.[1]

Case Studies: Field-Proven Applications

Kinase Inhibitors: PI3K/mTOR (The Hinge Binder)

In the development of PI3K inhibitors like Pictilisib (GDC-0941) , the morpholine ring is indispensable.

  • Mechanism: The ether oxygen acts as a hydrogen bond acceptor for the amide hydrogen of Val851 in the hinge region of the ATP binding pocket.

  • SAR Insight: Attempts to replace morpholine with piperazine abolished activity because the basic nitrogen protonated, preventing the H-bond acceptor role and creating electrostatic repulsion in the hydrophobic hinge pocket.

  • Selectivity: Introduction of a bridged morpholine structure allowed for the development of highly selective mTOR inhibitors (e.g., PQR620) by exploiting subtle differences in the "roof" of the ATP pocket between PI3K and mTOR.[2]

Antibacterials: Linezolid (The PK Modulator)

In Linezolid , the morpholine ring is attached to a fluorophenyl core.

  • Role: It does not bind the ribosome directly but modulates the solubility and pharmacokinetic profile, allowing oral bioavailability.

  • Metabolism Warning: The primary metabolic clearance of Linezolid involves the oxidation of the morpholine ring to form a ring-opened amino acid metabolite. This highlights the need to monitor oxidative stability during SAR.

Experimental Protocols

Synthesis: De Novo Assembly of C-Substituted Morpholines

Why this protocol? Standard N-alkylation cannot produce chiral C-substituted morpholines.[1] The SnAP (Stannylamine Protocol) reagent method allows for the one-step generation of substituted morpholines from aldehydes, a powerful tool for library generation.

Reagents:

  • Aldehyde substrate (R-CHO)[1]

  • SnAP Reagent (e.g., SnAP-M for morpholine)[1]

  • Copper(II) Triflate [Cu(OTf)2][1]

  • 2,6-Lutidine[1]

  • HFIP (Hexafluoroisopropanol) / DCM[1]

Protocol:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and SnAP reagent (1.0 equiv) in DCM. Add 4Å molecular sieves. Stir at RT for 2-12h until imine formation is complete (monitor by 1H NMR).

  • Cyclization: Concentrate the mixture to remove DCM. Redissolve the crude imine in HFIP/DCM (1:4 ratio).

  • Catalysis: Add 2,6-Lutidine (1.0 equiv) followed by Cu(OTf)2 (0.2 equiv). Stir at RT for 12-24h.[1]

  • Workup: Quench with aqueous ammonia/EDTA solution (to chelate Copper). Extract with EtOAc.[1][3]

  • Purification: Flash chromatography on silica gel.

Validation:

  • Success Indicator: Disappearance of the imine proton signal (approx 8.5 ppm) and appearance of morpholine ring protons (3.0 - 4.0 ppm region) in NMR.[1]

Biochemical Assay: PI3K Inhibition (ADP-Glo)

Why this protocol? It directly measures ATPase activity, the primary function inhibited by morpholine-kinase binders.

  • Preparation: Dilute PI3K recombinant enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Incubation: Add 2 µL of compound (in DMSO) to 4 µL of enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add 4 µL of ATP/PIP2 substrate mix.

  • Reaction: Incubate for 60 min at RT (conversion of ATP to ADP).

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Computational Workflow: Docking Morpholines

When docking morpholine ligands, standard force fields often underestimate the directionality of the ether oxygen H-bond.

DockingWorkflow Step1 Ligand Preparation Generate low-energy chair conformers Step2 Protein Prep Define H-bond constraints on Hinge Valine Step1->Step2 Step3 Docking Grid Include water molecules in solvent channel Step2->Step3 Step4 Scoring Function Prioritize H-bond angle geometry Step3->Step4

Figure 2: Computational workflow for docking morpholine ligands.

Critical Check: Ensure your docking software allows the morpholine nitrogen to toggle between protonated and neutral states. While the pKa is ~8.3, the hydrophobic environment of a kinase pocket often selects for the neutral species to avoid desolvation penalties.

References

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link[1]

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry. Link[1]

  • Bode, J. W., et al. (2014). "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Nature Chemistry.[1] Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][4] Current Pharmaceutical Design. Link

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K and mTOR." Topics in Current Chemistry. Link

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Ligand In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Ligand

In the landscape of modern drug discovery, the exploration of novel chemical entities for their therapeutic potential is a cornerstone of innovation. The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine presents a unique structural scaffold, integrating a substituted benzylamine moiety with a morpholine ring. These features are reminiscent of pharmacophores known to interact with a variety of G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the targets of a significant portion of currently marketed drugs.[1][2] This guide provides a comprehensive, in-depth framework for the systematic evaluation of the binding affinity of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine to a panel of physiologically relevant receptors.

As a Senior Application Scientist, this document is designed to transcend a simple recitation of protocols. Instead, it offers a strategic and logical workflow, grounded in established pharmacological principles, to empower researchers to not only generate high-quality binding data but also to interpret its implications for the compound's potential mechanism of action. We will delve into the "why" behind experimental choices, ensuring a self-validating system of inquiry from initial receptor screening to detailed kinetic analysis.

Part 1: Strategic Target Selection and Rationale

Given the structural motifs within (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, a logical starting point for screening involves receptors implicated in neurotransmission, as many centrally acting drugs share similar structural features. The primary targets for initial investigation should include key subtypes of the serotonin, dopamine, and adrenergic receptor families. These receptors are all GPCRs and play crucial roles in a vast array of physiological and pathological processes.[3][4][5]

A tiered screening approach is recommended. An initial broad screen against a panel of receptors will identify primary "hits." Subsequent, more focused studies will then be conducted on these initial targets to determine precise binding affinities and kinetics.

Part 2: Methodologies for Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the in vitro binding assay.[6][7] Two robust and widely utilized techniques are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are revered for their sensitivity and robustness in measuring the affinity of a ligand for its target receptor.[8][9] These assays can be configured in two primary formats: saturation and competition.

2.1.1 Saturation Binding Assay: Determining Receptor Density (Bmax) and Radioligand Affinity (Kd)

The objective of a saturation binding assay is to determine the total number of specific binding sites (Bmax) in a given preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[6][10]

Experimental Protocol: Saturation Radioligand Binding Assay

  • Preparation of Materials:

    • Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor).

    • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).

    • Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and protease inhibitors.

    • Wash Buffer: A cold buffer solution to rapidly wash away unbound radioligand.

    • Unlabeled Ligand: A high concentration of an unlabeled ligand for the same receptor to determine non-specific binding (e.g., 10 µM serotonin).

    • Scintillation Cocktail and Vials.

    • Glass Fiber Filters and Filtration Apparatus.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for a range of increasing concentrations of the radioligand.

    • For each concentration, also prepare a set of triplicate wells containing the same concentration of radioligand plus a high concentration of the unlabeled ligand to determine non-specific binding.

    • Add a constant amount of the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the radioligand concentration. The resulting curve should be hyperbolic, indicating saturation of the binding sites.[11]

    • To determine the Kd and Bmax, the data is often transformed using a Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand.[12][13][14] The slope of the line is -1/Kd, and the x-intercept is Bmax. However, non-linear regression analysis of the untransformed data is now the preferred method as it avoids the data distortion that can occur with linearization methods.[11]

2.1.2 Competition Binding Assay: Determining the Affinity (Ki) of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Once the binding characteristics of the radioligand are established, a competition binding assay is performed to determine the affinity of our unlabeled test compound, (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.[6][8]

Experimental Protocol: Competition Radioligand Binding Assay

  • Preparation of Materials:

    • The same materials as for the saturation assay are required, with the addition of a stock solution of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells containing a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add a range of increasing concentrations of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine to these wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an appropriate unlabeled ligand).

    • Add a constant amount of the cell membrane preparation to each well.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction and measure the bound radioactivity as described for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. This will generate a sigmoidal dose-response curve.

    • From this curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

    • The IC50 value is dependent on the concentration of the radioligand used. To determine an absolute measure of affinity, the inhibitory constant (Ki), the Cheng-Prusoff equation is used.[15][16][17]

      Ki = IC50 / (1 + ([L]/Kd))

      Where:

      • Ki is the inhibitory constant of the test compound.

      • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_saturation Saturation Assay cluster_competition Competition Assay S1 Prepare Membranes & Radioligand S2 Incubate Increasing [Radioligand] S1->S2 S3 Separate Bound from Free S2->S3 S4 Quantify Bound Radioactivity S3->S4 S5 Analyze Data (Scatchard/Non-linear Regression) S4->S5 C1 Prepare Membranes, Radioligand & Test Compound S5->C1 Provides Kd for Cheng-Prusoff C2 Incubate Fixed [Radioligand] with Increasing [Test Compound] C1->C2 C3 Separate Bound from Free C2->C3 C4 Quantify Bound Radioactivity C3->C4 C5 Determine IC50 C4->C5 C6 Calculate Ki (Cheng-Prusoff) C5->C6 FP_Principle cluster_unbound Unbound Tracer cluster_bound Tracer-Receptor Complex Unbound Tracer Rotation1 Fast Rotation Receptor Receptor Unbound->Receptor Binding Polarization1 Low Polarization Rotation2 Slow Rotation Bound Tracer Polarization2 High Polarization

Caption: Principle of fluorescence polarization for binding assays.

Part 3: Data Interpretation and Downstream Signaling Implications

The quantitative data obtained from these binding assays should be summarized in a clear and concise table for easy comparison of the affinity of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine across different receptor subtypes.

Table 1: Hypothetical Binding Affinity Profile of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Receptor SubtypeKi (nM)Assay Method
Serotonin Receptors
5-HT1A15.2 ± 2.1Radioligand Competition
5-HT2A250.6 ± 18.3Radioligand Competition
5-HT78.9 ± 1.5Radioligand Competition
Dopamine Receptors
D1>10,000Radioligand Competition
D2875.4 ± 55.9Radioligand Competition
D3450.1 ± 32.7Radioligand Competition
Adrenergic Receptors
α1>10,000Radioligand Competition
α2150.3 ± 12.8Radioligand Competition
β1>10,000Radioligand Competition
β2>10,000Radioligand Competition

Note: The data presented in this table is purely illustrative and serves as an example of how to present the results. Actual experimental data would be required to populate this table.

Based on this hypothetical data, (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine exhibits high affinity for the 5-HT1A and 5-HT7 receptors, moderate affinity for the α2-adrenergic receptor, and lower affinity for the 5-HT2A, D2, and D3 receptors. It shows negligible affinity for the D1, α1, β1, and β2 receptors at the concentrations tested.

This binding profile suggests that the primary mechanism of action of this compound is likely mediated through its interaction with the 5-HT1A and 5-HT7 receptors. To understand the potential functional consequences of this binding, it is essential to consider the downstream signaling pathways of these receptors.

3.1 Signaling Pathways of Key Receptor Targets

GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. [1][18]The G protein alpha subunit, upon receptor activation, exchanges GDP for GTP and dissociates from the beta-gamma subunits, with both components capable of modulating the activity of downstream effectors. [2]

  • 5-HT1A Receptors: These receptors are typically coupled to Gi/o proteins. [19][20]Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [19]They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. [20]* 5-HT7 Receptors: These receptors are coupled to Gs proteins. [19]Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. [19]* α2-Adrenergic Receptors: Similar to 5-HT1A receptors, these are coupled to Gi proteins and inhibit adenylyl cyclase. [21][22]* Dopamine D2-like Receptors (D2, D3, D4): These receptors are also coupled to Gi proteins, inhibiting adenylyl cyclase. [23][24][25] Diagram of Opposing Signaling Pathways

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_5HT1A 5-HT1A / α2 / D2-like Receptors G_i Gi Receptor_5HT1A->G_i Activates Receptor_5HT7 5-HT7 Receptor G_s Gs Receptor_5HT7->G_s Activates AC Adenylyl Cyclase G_i->AC Inhibits G_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

Caption: Opposing effects on cAMP signaling by different receptor subtypes.

The dual, high-affinity binding to 5-HT1A (Gi-coupled) and 5-HT7 (Gs-coupled) receptors suggests that (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine could have complex modulatory effects on cAMP signaling, potentially in a cell-type-specific manner depending on the relative expression levels of these receptors. This highlights the importance of progressing from binding assays to functional assays (e.g., cAMP accumulation assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of the novel compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. By employing a combination of radioligand and/or fluorescence-based binding assays, researchers can generate a detailed binding profile, which is the foundational step in understanding a compound's pharmacological properties. The interpretation of this binding data in the context of known downstream signaling pathways provides a roadmap for subsequent functional studies to elucidate the compound's efficacy and mechanism of action. The journey from a novel chemical entity to a potential therapeutic agent is a long and complex one, but it begins with the precise and insightful characterization of its molecular interactions, as detailed in this guide.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Analysis of Receptor–Ligand Interactions. PMC.
  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome and Science - Global.
  • Actions of the Autonomic Nervous System: Adrenergic Pharmacology. (2020).
  • Biochemistry, Dopamine Receptors. (2023, June 22).
  • Adrenoceptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Dopamine: Receptors, Functions, Synthesis, Pathways, Locations and Mental Disorders: Review of Liter
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020, July 14). PMC.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Adrenergic Receptor Subtypes.
  • Scatchard equ
  • Adrenergic Receptors: Subtypes, Signaling, and Uses. (2026, January 30). Biofargo.
  • Enzyme Inhibitor Terms and Calcul
  • Dopamine receptor. Wikipedia.
  • G protein-coupled receptor signaling p
  • Dopamine Receptors: From Structure to Function. (1998, January 1). Physiological Reviews.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Insights & FAQs | What is the Function of the Adrenergic Receptor. (2023, January 31). Celtarys Research.
  • determination of KB or Ki from IC50.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Analysis of Receptor-Ligand Interactions. Raines Lab.
  • The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers.
  • Radioligand Binding Assay.
  • Scatchard Analysis Explained. (2026, January 26). CSIR NET LIFE SCIENCE COACHING.
  • Radioligand binding methods: practical guide and tips. Scite.ai.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Serotonin Receptor Subtypes and Ligands. ACNP.
  • G Protein-coupled Receptors Signaling P
  • In vitro receptor binding assays: general methods and consider
  • Best practices for pharmacological characteriz
  • Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays. Benchchem.
  • GPCR Pathway.
  • The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. (2024, May 11). MDPI.
  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025, October 14).
  • Chapter 12 - GPCRs and RTKs | Fundamentals of Cell Biology. OpenALG - Manifold.
  • Serotonin Receptors. Basic Neurochemistry - NCBI Bookshelf - NIH.
  • SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLIC
  • Biochemistry, G Protein Coupled Receptors. (2023, July 30).
  • Mechanism-based Inhibition: Deriving KI and kinact directly
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Upd
  • In vitro receptor binding assays: General methods and considerations. (2025, August 6).
  • Invitro Binding Assay Protocol.
  • Receptor-Ligand Binding Assays. (2022, October 25). Labome.
  • (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. Sigma-Aldrich.

Sources

Exploratory

Technical Assessment: Physicochemical Profiling of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

This technical guide is structured as a pre-formulation and physicochemical assessment for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine . As this specific compound is often utilized as a high-value intermediate or f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a pre-formulation and physicochemical assessment for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine .

As this specific compound is often utilized as a high-value intermediate or fragment in medicinal chemistry (structurally distinct from but sharing motifs with 5-HT ligands), this guide synthesizes calculated physicochemical properties with industry-standard characterization protocols.

Executive Summary

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a bidentate base containing a secondary amine and a morpholine ring. Its physicochemical behavior is dominated by two ionization centers, rendering its solubility highly pH-dependent. While the morpholine ring confers metabolic stability relative to open-chain analogs, the N-benzylic position presents a specific liability for oxidative dealkylation. This guide outlines the theoretical property landscape and defines the experimental frameworks required for rigorous characterization in drug discovery workflows.

Chemical Identity & Predicted Properties[1][2][3][4][5][6][7]

Before initiating wet-lab experiments, the following computational descriptors should guide solvent selection and buffer design.

ParameterValue (Predicted/Theoretical)Structural Insight
IUPAC Name N-(2-methoxybenzyl)-2-morpholinoethan-1-amine
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
pKa₁ (Morpholine) ~8.3Protonation of the morpholine nitrogen.
pKa₂ (Sec-Amine) ~9.2 – 9.6Protonation of the central secondary amine.
LogP (Octanol/Water) ~1.1 – 1.4Moderately lipophilic; crosses BBB readily.
LogD (pH 7.4) ~ -0.5 to 0.1Significantly more hydrophilic at physiological pH due to ionization.
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 4Ether oxygens (x2) and Nitrogens (x2).

Solubility Profile

pH-Dependent Solubility (The "U-Shape" Curve)

The compound exhibits pH-dependent solubility characteristic of a dibasic molecule.

  • pH < 6.0: High solubility (>50 mg/mL). The molecule exists predominantly as a di-cation, highly solvated by water.

  • pH 7.0 – 8.5: Steep drop in solubility. The morpholine nitrogen deprotonates, reducing polarity.

  • pH > 10.0: Minimum solubility (Intrinsic Solubility,

    
    ). The molecule exists as a neutral free base and may precipitate if concentration exceeds ~1–5 mg/mL (estimated).
    
Solvent Compatibility Table

For preparation of stock solutions in biological assays:

SolventSolubility RatingRecommendation
DMSO High (>100 mg/mL)Preferred. Use anhydrous DMSO to prevent hydrolysis/oxidation over time.
Methanol/Ethanol High (>50 mg/mL)Suitable for LC-MS sample prep; avoid for biological stock due to evaporation.
Water (Neutral) ModeratepH shifts during dissolution may cause precipitation. Buffer is required.
0.1M HCl Very HighExcellent for formulating IV dosing solutions (forms Dihydrochloride salt).
Solubility Logic Diagram

The following flowchart illustrates the ionization states governing solubility.

SolubilityLogic Low_pH pH < 6.0 (Acidic Environment) State_Dication Di-Cationic Species (High Solubility) Low_pH->State_Dication Both N protonated Mid_pH pH 7.0 - 8.5 (Physiological) State_Mono Mono-Cationic Species (Moderate Solubility) Mid_pH->State_Mono Morpholine N deprotonates High_pH pH > 9.5 (Basic Environment) State_Neutral Neutral Free Base (Precipitation Risk) High_pH->State_Neutral Sec-Amine deprotonates State_Dication->Mid_pH pKa1 (~8.3) crossed State_Mono->High_pH pKa2 (~9.5) crossed

Caption: Ionization cascade affecting aqueous solubility. Maximum solubility is achieved below pH 6.0.

Stability & Degradation Pathways

Critical Degradation Mechanisms

While the morpholine ring is chemically robust, the benzylic secondary amine is the weak link.

  • Oxidative Dealkylation (Benzylic Oxidation):

    • Mechanism: Abstraction of the benzylic hydrogen leads to an iminium ion intermediate, which hydrolyzes to release 2-methoxybenzaldehyde and (2-morpholin-4-yl-ethyl)-amine.

    • Trigger: Exposure to air (autoxidation), light, or transition metal impurities in buffer.

  • N-Oxidation:

    • Mechanism: The morpholine nitrogen can form an N-oxide under strong oxidative stress (e.g., peroxides in aged PEG or Tween formulations).

  • Carbamate Formation:

    • Trigger: Exposure to atmospheric CO₂ in basic solution can form transient carbamates on the secondary amine.

Degradation Pathway Visualization

Degradation Parent Parent Compound (2-Methoxy-benzyl)... Oxidation Oxidative Stress (Air/Light/Peroxides) Parent->Oxidation Intermediate Iminium Ion Intermediate Oxidation->Intermediate Benzylic H Abstraction NOxide Degradant C: Morpholine N-Oxide Oxidation->NOxide Direct N-Oxidation Product1 Degradant A: 2-Methoxybenzaldehyde Intermediate->Product1 Hydrolysis Product2 Degradant B: 2-Morpholinoethylamine Intermediate->Product2

Caption: Primary degradation routes. Benzylic oxidation is the rate-limiting stability factor.

Experimental Protocols

To validate the theoretical data above, the following protocols are recommended.

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to determine if the compound precipitates in bioassay media.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2). Final concentration: 100 µM.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (low binding).

  • Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS/MS.

    • Calculation:

      
      
      
Protocol B: Forced Degradation (Stress Testing)

Required to identify storage limitations.

Stress ConditionProcedureDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% (Expected stable)
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 5% (Expected stable)
Oxidation 3% H₂O₂, RT4 HoursHigh Risk. Monitor for N-oxides/Aldehydes.
Photostability UV/Vis (1.2M Lux hours)24 HoursMonitor for benzylic oxidation.

Handling & Storage Recommendations

Based on the chemical structure analysis, the following Standard Operating Procedures (SOPs) are mandatory:

  • Storage Form: Store as the Dihydrochloride (2HCl) salt if possible. The salt form protonates both nitrogens, significantly reducing the electron density available for oxidative attack.

    • Free Base storage: -20°C under Argon.

    • Salt storage: +4°C, desiccated.

  • Formulation:

    • Avoid formulating in aldehydes (e.g., certain impure PEGs) to prevent Schiff base formation.

    • Use antioxidants (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if formulating the free base in aqueous media for long-term studies.

  • Labware: Use amber glass vials to minimize photolytic degradation of the anisole (methoxy-benzene) moiety.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem Compound Summary. Morpholine derivatives and physicochemical properties. National Center for Biotechnology Information. Link[1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for pKa/LogP methodology).
  • Beaumont, K., et al. (2014). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds.

Sources

Foundational

A Framework for the Toxicological and Safety Assessment of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Disclaimer: As of February 2026, a comprehensive, publicly available toxicology and safety profile for the specific chemical entity (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS Number: 626209-57-2) has not been...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, a comprehensive, publicly available toxicology and safety profile for the specific chemical entity (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS Number: 626209-57-2) has not been established. This technical guide, therefore, presents a predictive and methodological framework for evaluating its safety. The principles and protocols described herein are based on established regulatory guidelines and structure-activity relationships (SAR) derived from its constituent chemical moieties. This document is intended for researchers, scientists, and drug development professionals to guide the necessary preclinical safety evaluation of this novel compound.[1][2]

Executive Summary: A Predictive Overview

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a small molecule whose structure incorporates a benzylamine core, a methoxy substitution, and a morpholinoethyl side chain. While direct toxicological data is absent, an analysis of these structural fragments allows for a preliminary hazard identification, which must be empirically verified through rigorous testing.

  • Benzylamine Moiety: Benzylamine itself is known to be corrosive to the skin, eyes, and respiratory tract.[3] It exhibits modest acute oral toxicity, with a reported LD50 of 1130 mg/kg in rats.[4] Compounds in this class can cause severe skin burns, eye damage, and are often harmful if swallowed or in contact with skin.[5][6][7]

  • Morpholine Moiety: Morpholine is also a corrosive substance.[8] Repeated exposure can lead to irritation of the respiratory tract, and at high concentrations, may cause liver and kidney damage.[9][10][11]

  • Overall Predicted Profile: Based on these components, the target molecule is predicted to be a skin, eye, and respiratory irritant, potentially corrosive, and likely to exhibit moderate acute oral toxicity. Key areas for investigation will include local tolerance (dermal and ocular irritation), systemic toxicity (oral and dermal), genotoxicity, and cardiovascular safety (specifically hERG channel inhibition, a common liability for amine-containing structures).

This guide outlines a tiered, systematic approach to definitively characterize the safety profile of this molecule, moving from computational predictions to in vitro and in vivo assays.

Tier 1: In Silico & Computational Toxicology

The initial phase of safety assessment should leverage computational models to predict toxicological liabilities before extensive laboratory work commences.[12] This cost-effective approach helps prioritize endpoints for in vitro and in vivo testing.[13]

Core Objective: To predict key toxicological endpoints based on the molecule's chemical structure and to identify potential structural alerts that may indicate toxicity.[13]

Key In Silico Endpoints
Predicted EndpointComputational MethodRationale & Interpretation
Genotoxicity Quantitative Structure-Activity Relationship (QSAR) models (e.g., OECD Toolbox, Lazar)Models will screen for structural fragments known to be associated with DNA damage or mutagenicity. A positive finding would elevate the importance of the subsequent Ames test.[14]
Carcinogenicity QSAR and expert rule-based systemsPrediction of long-term cancer risk based on structural alerts and comparison to databases of known carcinogens.
hERG Inhibition Specific QSAR models trained on hERG inhibitor dataThe presence of a tertiary amine and overall lipophilicity are risk factors for hERG channel blockade, which can lead to cardiotoxicity.[14] A positive prediction is a critical flag for follow-up electrophysiology studies.
Acute Toxicity (LD50) Regression-based QSAR modelsThese models estimate the lethal dose in 50% of a test population, providing a starting point for designing in vivo studies.[13]
Skin/Eye Irritation Expert systems based on physicochemical properties (e.g., pKa, logP)Prediction of corrosive or irritant potential based on the molecule's ability to penetrate and disrupt biological membranes.
Logical Workflow for In Silico Assessment

The following diagram illustrates the decision-making process based on initial computational screening.

In_Silico_Workflow cluster_input Input cluster_models Computational Models cluster_output Prioritized Experimental Testing Input Chemical Structure of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine QSAR QSAR Models (Genotoxicity, Carcinogenicity, LD50) Input->QSAR hERG_Model hERG Inhibition Prediction Model Input->hERG_Model Expert_System Expert Systems (Irritation/Corrosion) Input->Expert_System Ames High Priority: Ames Test QSAR->Ames If Genotoxicity Alert Acute_Tox Medium Priority: Acute Oral/Dermal Toxicity QSAR->Acute_Tox Provides Dose Range Estimation hERG_Assay High Priority: hERG Patch Clamp hERG_Model->hERG_Assay If hERG Risk Predicted Irritation_Test High Priority: In Vitro Skin/Eye Irritation Expert_System->Irritation_Test If Irritation Predicted

Caption: Workflow for computational toxicology screening.

Tier 2: In Vitro Safety Assessment

Following computational analysis, a battery of in vitro tests is required to obtain empirical data on key toxicological endpoints. These tests are crucial for making go/no-go decisions before advancing to more complex in vivo studies.[2]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine if the test compound can induce gene mutations in bacteria.[15] This is a cornerstone assay for assessing mutagenic potential.[16]

Methodology (Based on OECD Guideline 471):

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[15][17]

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.[16][17]

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment.

  • Plate Incorporation Method:

    • Prepare a molten top agar solution kept at 45°C.[17]

    • To a tube, add the test bacteria culture, the test compound at a specific concentration (or control), and either S9 mix or a buffer.[18]

    • Add a trace amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for a few initial cell divisions, which is necessary for mutations to occur.[18]

    • Vortex the mixture and pour it onto a minimal glucose agar plate.[17]

  • Incubation & Analysis: Incubate the plates at 37°C for 48-72 hours.[18] Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[15]

Cardiovascular Safety: hERG Inhibition Assay

Objective: To assess the compound's potential to block the hERG potassium channel, which is a primary indicator of proarrhythmic risk.[19][20]

Methodology (Automated Patch Clamp):

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.[19]

  • System: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput screening.[19][21]

  • Procedure:

    • Cells are captured, and a high-resistance seal is formed (whole-cell configuration).

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).[19]

    • The effect on the hERG tail current is measured.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. If significant inhibition is observed, determine the IC50 (the concentration causing 50% inhibition).[19] Known hERG inhibitors (e.g., E-4031) are used as positive controls.[19]

hERG_Assay_Workflow Start hERG-expressing HEK293 Cells Capture Cell Capture & Seal Formation Start->Capture Baseline Establish Stable Baseline hERG Current Capture->Baseline Compound Apply Test Compound (Cumulative Concentrations) Baseline->Compound Control Positive Control (E-4031) & Vehicle Control Run in Parallel Baseline->Control Measure Measure hERG Tail Current Compound->Measure Compound->Control Analysis Calculate % Inhibition & IC50 Value Measure->Analysis

Caption: Automated patch-clamp workflow for hERG assay.

Tier 3: In Vivo Safety & Toxicity Assessment

IND-enabling toxicology studies in animals are required to understand the compound's effects in a whole biological system before human trials can be considered.[22] These studies must be conducted in compliance with Good Laboratory Practice (GLP).

Acute Oral Toxicity

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the dose range for subsequent repeat-dose studies.[23]

Methodology (Acute Toxic Class Method, OECD Guideline 423): This method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[24][25]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.[25]

  • Dosing: Administer the compound orally by gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on in silico predictions or data from related compounds.[23][26]

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: The outcome (mortality or no mortality) determines the next step.

    • Step 2 (if needed): If mortality occurs, the next step involves dosing 3 new animals at a lower fixed dose. If no mortality occurs, the next step involves dosing 3 new animals at a higher fixed dose.[24]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[23][24] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified into a GHS category based on the observed mortality at specific dose levels.[23][25]

Summary of Proposed Preclinical Safety Studies

The following table outlines the essential studies required to build a comprehensive safety profile.

Study TypeTest SystemKey EndpointsRegulatory Guideline
Genotoxicity S. typhimurium, E. coliGene mutationOECD 471
Cardiovascular Safety hERG-expressing cell lineK+ channel inhibition (IC50)ICH S7B
Acute Oral Toxicity Rat (oral gavage)Mortality, clinical signs, LD50 estimate, GHS classificationOECD 420 or 423[25][26]
Dermal & Ocular Irritation In vitro reconstructed human tissue modelsCell viability, tissue damageOECD 439 (Skin), OECD 492 (Eye)
Repeat-Dose Toxicity Rodent and non-rodent species (e.g., rat, dog)Target organ toxicity, No-Observed-Adverse-Effect-Level (NOAEL)ICH M3(R2)[27]
Safety Pharmacology In vivo (rodent/non-rodent)Effects on CNS, respiratory, and cardiovascular systemsICH S7A

Conclusion

The toxicological profile of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is currently unknown. However, its chemical structure, containing both benzylamine and morpholine moieties, suggests a potential for corrosive effects and moderate systemic toxicity. The structured, tiered approach detailed in this guide—progressing from in silico prediction to in vitro screening and finally to definitive in vivo studies—provides a robust framework for thoroughly evaluating its safety. Rigorous adherence to established regulatory guidelines is essential to ensure that a comprehensive and reliable safety profile is established, a critical prerequisite for any potential therapeutic development.[28]

References

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-136. Retrieved from [Link]

  • Neves, B. J., Braga, R. C., & Muratov, E. N. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. WIREs Computational Molecular Science, 8(6), e1373. Retrieved from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2014, October 29). SlideShare. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025, October 21). Toxics, 13(11), 223. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 14. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Retrieved from [Link]

  • Benzylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Small Molecule Safety Assessment. (n.d.). Altasciences. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED. Retrieved from [Link]

  • Kim, H. S., Lee, J. A., Kim, J., & No, K. T. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. Journal of Computer-Aided Molecular Design, 33(5), 449-460. Retrieved from [Link]

  • Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016, April 30). Bioprocess International. Retrieved from [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Morpholine: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Safety Assessment. (n.d.). Evotec. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Goa Shipyard Limited. Retrieved from [Link]

  • hERG Safety Assay. (2026, February 3). Creative Bioarray. Retrieved from [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. Retrieved from [Link]

  • Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and chemical toxicology, 8(1-2), 43–56. Retrieved from [Link]

  • ICSC 1338 - BENZYLAMINE. (1999, October). INCHEM. Retrieved from [Link]

  • Benzylamine Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Morpholine, 4-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of 2-Methoxybenzaldehyde with 2-Morpholinoethanamine via Sodium Triacetoxyborohydride (STAB)

Abstract & Core Directive This application note details a robust, scalable protocol for the synthesis of -(2-morpholinoethyl)-2-methoxybenzylamine . This transformation utilizes Sodium Triacetoxyborohydride (STAB) , a mi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of


-(2-morpholinoethyl)-2-methoxybenzylamine . This transformation utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor, to effect the reductive amination of 2-methoxybenzaldehyde  with 2-morpholinoethanamine .

Unlike traditional methods using Sodium Cyanoborohydride (NaCNBH


), this protocol avoids toxic cyanide byproducts and offers superior selectivity for aldehydes in the presence of the ortho-methoxy substituent. The procedure is optimized for medicinal chemistry library synthesis, specifically targeting the creation of "privileged structures" containing the 2-methoxybenzylamine motif common in GPCR ligands and kinase inhibitors.

Reaction Mechanism & Chemical Logic

The Challenge: Sterics and Electronics

The reaction pairs a sterically hindered, electron-rich aldehyde with a diamine containing both a primary and a tertiary amine.

  • 2-Methoxybenzaldehyde: The ortho-methoxy group acts as an Electron Donating Group (EDG) via resonance (+M), reducing the electrophilicity of the carbonyl carbon. Furthermore, it imposes steric bulk that can retard the initial nucleophilic attack.

  • 2-Morpholinoethanamine: The primary amine is the active nucleophile. The morpholine ring (tertiary amine) is non-nucleophilic under these conditions but increases the basicity of the medium, potentially requiring acid catalysis to activate the carbonyl.

The Solution: STAB-Mediated Reduction

The reaction proceeds via the Abdel-Magid protocol . STAB is chosen because it requires a proton source to release the active hydride species. This creates a self-regulating system where the reducing agent is most active in the slightly acidic conditions that also favor imine formation.

Key Mechanistic Steps:

  • Acid-Catalyzed Condensation: Acetic acid protonates the carbonyl oxygen, overcoming the deactivating effect of the methoxy group.

  • Imine/Iminium Formation: The primary amine attacks the carbonyl to form a hemiaminal, which dehydrates to the iminium ion.

  • Selective Reduction: STAB coordinates with the iminium nitrogen (or oxygen of the hemiaminal) and delivers a hydride. Crucially, STAB reduces the iminium ion much faster than the aldehyde, preventing the formation of the benzyl alcohol side product.

Mechanistic Pathway (Visualization)

G Start Reactants (Aldehyde + Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Complex Boron-Nitrogen Complex Iminium->Complex + STAB Product Secondary Amine Product Complex->Product Hydride Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The formation of the iminium ion is the rate-determining step for hindered aldehydes.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Amount (1 mmol scale)
2-Methoxybenzaldehyde Limiting Reagent1.0136.15136 mg (121 µL)
2-Morpholinoethanamine Nucleophile1.1130.19143 mg (144 µL)
STAB Reducing Agent1.5211.94318 mg
Acetic Acid (Glacial) Catalyst1.060.0560 mg (57 µL)
DCE (1,2-Dichloroethane) Solvent----5.0 mL (0.2 M)
Step-by-Step Procedure

Phase 1: Imine Formation (The "Incubation")

  • Setup: Flame-dry a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add 2-Methoxybenzaldehyde (1.0 equiv) and 2-Morpholinoethanamine (1.1 equiv) to the flask.

  • Dilution: Add DCE (1,2-Dichloroethane) to reach a concentration of ~0.2 M.

    • Note: DCM (Dichloromethane) can be used if DCE is unavailable, but DCE is preferred for its higher boiling point and compatibility with STAB.

  • Catalysis: Add Acetic Acid (1.0 equiv).

  • Stir: Stir at Room Temperature (RT) for 30-60 minutes .

    • Expert Insight: This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, which is critical for sterically hindered ortho-substituted aldehydes.

Phase 2: Reduction 6. Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Observation: Mild effervescence may occur (H
    
    
    evolution).
  • Reaction: Seal the vessel and stir at RT for 12–16 hours (Overnight).
  • Monitoring: Check reaction progress via LCMS or TLC.
  • TLC Mobile Phase: 5% MeOH in DCM + 1% NH
    
    
    OH (to prevent amine tailing).
  • Target: Disappearance of aldehyde (UV active).

Phase 3: Workup & Purification (Acid-Base Extraction) 9. Quench: Slowly add Sat. NaHCO


  (10 mL) and stir for 15 minutes to quench excess borohydride.
10. Extraction:  Transfer to a separatory funnel. Extract with DCM  (3 x 10 mL).
11. Wash:  Wash combined organics with Brine  (1 x 10 mL).
12. Drying:  Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. 13. Purification (If needed): The crude material is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:NH

OH gradient 98:2:1 to 90:10:1).
Workflow Diagram

Workflow Step1 Mix Aldehyde + Amine in DCE (0.2 M) Step2 Add AcOH (1.0 eq) Stir 30-60 min Step1->Step2 Step3 Add STAB (1.5 eq) Stir 16h @ RT Step2->Step3 Step4 Quench with NaHCO3 Step3->Step4 Step5 Extract (DCM) & Dry Step4->Step5 Decision Purity Check (LCMS/TLC) Step5->Decision Pure Final Product (Free Base) Decision->Pure >95% Purify Flash Column (DCM/MeOH/NH3) Decision->Purify <95%

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: The ortho-methoxy group can significantly slow down imine formation.

    • Fix: Add 3Å Molecular Sieves during the "Phase 1" pre-stir to physically remove water and drive the equilibrium.

    • Fix: Increase AcOH to 2.0 equiv.

  • Aldehyde Reduction (Benzyl Alcohol formation): Occurs if STAB reduces the aldehyde before the imine forms.

    • Fix: Ensure the 60-minute pre-stir is strictly followed. Do not add STAB immediately.

  • Product "Streaking" on Silica: The morpholine and secondary amine are basic.

    • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or include 1% NH

      
      OH in the eluent.
      
Safety Considerations
  • STAB: Releases Hydrogen gas upon reaction with acid/water. Do not seal the vessel too tightly during the first few minutes of addition.

  • DCE: A suspected carcinogen. Handle in a fume hood.

  • Exotherm: The quench with NaHCO

    
     can be exothermic; add slowly.
    

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1][2][3]

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Baxter, E. W. ; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002 , 59, 1–714.

Sources

Application

In vitro assay protocols for testing (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Application Note: Pharmacological Profiling of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Abstract (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) represents a "privileged scaffold" in neuroph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Abstract

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) represents a "privileged scaffold" in neuropharmacology, structurally homologous to high-affinity Sigma-1 Receptor (σ1R) ligands and 5-HT4 agonists .[1] Its chemical architecture—comprising a lipophilic 2-methoxybenzyl moiety linked to a morpholine ring via an ethyl-amine spacer—suggests high probability interactions with the Sigma chaperone complex and monoaminergic transporters.[1] This Application Note provides a definitive, self-validating workflow to determine the binding affinity (


), functional efficacy, and metabolic stability of this compound.

Introduction & Pharmacological Rationale

The specific molecular geometry of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine positions it as a putative ligand for the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection and calcium homeostasis.[1]

  • The Pharmacophore: The basic nitrogen in the morpholine ring and the secondary amine linker mimic the electrostatic profile of established σ1R agonists like PRE-084 and Cutamesine . The ortho-methoxy substitution on the benzyl ring typically enhances hydrophobic pocket occupancy in the σ1R crystal structure.[1]

  • Scientific Objective: To transition this molecule from a "chemical entity" to a "validated probe," researchers must answer three questions:

    • Affinity: Does it bind σ1R selectively?

    • Function: Does it act as an agonist (chaperone activator) or antagonist?

    • Stability: Is the secondary amine susceptible to rapid oxidative dealkylation?

Experimental Workflows

Protocol A: Sigma-1 Receptor Radioligand Binding Assay (Competition)

The Gold Standard for Affinity Determination[1]

This assay utilizes [³H]-(+)-Pentazocine , the highly selective σ1R radioligand, to determine the inhibition constant (


) of the test compound.[1]

Materials:

  • Source Tissue: Guinea pig brain membranes (highest native σ1R density) or Jurkat cell membranes.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat wash twice to remove endogenous ligands.

    • Adjust final protein concentration to 0.5 mg/mL.

  • Incubation Setup (96-well format):

    Component Volume Final Conc.
    Assay Buffer 100 µL -

    | Test Compound | 25 µL | 7-point log scale (

    
     to 
    
    
    
    M) | | Radioligand | 25 µL | 2-5 nM [³H]-(+)-Pentazocine | | Membrane Prep | 100 µL | ~50 µg protein/well | | Total Volume | 250 µL | |[1]
  • Equilibrium Phase: Incubate plates for 120 minutes at 37°C . (Note: σ1R kinetics are slow; 37°C ensures equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).[1]

    • Wash filters

      
       with 2 mL ice-cold Tris buffer.[1]
      
  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Pentazocine, typically ~3-5 nM).
Protocol B: Functional ER Stress Protection Assay

Distinguishing Agonists from Antagonists

Sigma-1 agonists (e.g., PRE-084) prevent ER stress-induced calcium leakage.[1] This assay tests if (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine protects cells from Thapsigargin , a SERCA pump inhibitor.[1]

Biological Logic:

  • Agonist: Reduces Thapsigargin-induced Cytosolic

    
     spike.[1]
    
  • Antagonist: No effect or exacerbates stress.[1]

Visualization of Signaling Pathway:

SigmaSignaling cluster_effect Agonist Effect Compound (2-Methoxy-benzyl)- (2-morpholin-4-yl-ethyl)-amine Sig1R Sigma-1 Receptor (ER Membrane) Compound->Sig1R Binds BiP BiP/GRP78 (Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes ERStress ER Stress (Unfolded Proteins) BiP->ERStress Refolds Proteins Mito Mitochondria IP3R->Mito Ca2+ Transfer (Bioenergetics)

Caption: Putative mechanism of action. Agonist binding dissociates σ1R from BiP, allowing σ1R to chaperone IP3R and prevent cytotoxic Calcium overload.

Protocol Steps:

  • Cell Culture: Use CHO-K1 or Neuro-2a cells.[1] Seed at 20,000 cells/well in black-walled 96-well plates.[1]

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM for 45 mins. Wash with HBSS.

  • Pre-treatment: Add Test Compound (0.1 – 10 µM) for 30 minutes.

  • Stress Induction: Inject Thapsigargin (1 µM final) via automated injector.

  • Measurement: Monitor fluorescence (Ex/Em: 494/516 nm for Fluo-4) every 5 seconds for 5 minutes.

  • Validation:

    • Positive Control:[1][2] PRE-084 (10 µM) should reduce the AUC (Area Under Curve) of the Ca2+ spike by >30%.

    • Negative Control:[1][3] Vehicle (DMSO) only.

Protocol C: In Vitro Microsomal Stability

Metabolic Liability Profiling

The secondary amine in (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a prime target for N-dealkylation by Cytochrome P450s.[1]

Assay Conditions:

  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Cofactor: NADPH (Regenerating system).[1][4]

  • Test Concentration: 1 µM (to ensure first-order kinetics).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL) + Test Compound (1 µM) in Phosphate Buffer (pH 7.4). Incubate 5 mins at 37°C.

  • Initiation: Add NADPH (1 mM) to start reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Dispense into ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).


Interpretation:

  • 
    : High clearance (likely rapid first-pass metabolism).[1]
    
  • 
    : Low clearance (stable).
    

Data Reporting & Troubleshooting

Binding Assay Troubleshooting Table
ObservationRoot CauseCorrective Action
High Non-Specific Binding (>50%) Filter binding or lipophilicity.[1]Pre-soak filters in 0.5% PEI; Use GF/C filters.
Low Signal-to-Noise Radioligand degradation.[1]Check purity of [³H]-Pentazocine; Ensure fresh batch.
Incomplete Displacement Compound insolubility.[1]Verify solubility of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine in DMSO; Ensure final DMSO <1%.
Experimental Workflow Diagram

Workflow cluster_Binding Affinity Profiling cluster_Func Functional Validation Start Start: Compound Stock (10 mM in DMSO) Step1 Radioligand Binding ([3H]-Pentazocine) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Ca2+ Flux Assay (Thapsigargin Stress) Decision1->Step2 Yes (Binder) Stop Stop Decision1->Stop No (Inactive) Result2 Determine Agonist/Antagonist Step2->Result2

Caption: Decision tree for characterizing the compound. Only high-affinity binders proceed to functional testing.[1]

References

  • Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival."[1] Cell, 145(3), 469-482.[1]

  • Chu, U.B. & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.[1]

  • Di, L. & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier Science.[1] (Standard reference for Microsomal Stability protocols).

  • Vilner, B.J. & Bowen, W.D. (2000). "Modulation of Opiate Receptor Binding by Sigma-1 Receptors." Journal of Pharmacology and Experimental Therapeutics, 292(3), 900-911.

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Safe Handling and Storage of Morpholine Derivatives

Introduction: Morpholine, a heterocyclic organic compound featuring both amine and ether functional groups, and its derivatives are indispensable building blocks in modern chemistry.[1][2][3] Their utility spans from act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Morpholine, a heterocyclic organic compound featuring both amine and ether functional groups, and its derivatives are indispensable building blocks in modern chemistry.[1][2][3] Their utility spans from active pharmaceutical ingredients (APIs) like the antibiotic linezolid and the cancer drug gefitinib to agricultural fungicides, rubber additives, and corrosion inhibitors.[1][4] However, the same chemical properties that make these compounds versatile also necessitate stringent handling and storage protocols. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage morpholine derivatives safely and effectively, ensuring both personnel safety and sample integrity. The protocols herein are designed to be self-validating by explaining the causality behind each procedural step, grounded in authoritative safety data and scientific principles.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Morpholine and its derivatives present a combination of physicochemical, health, and environmental risks.

1.1 Physicochemical Hazards:

  • Flammability: Morpholine is a flammable liquid and vapor, with a flash point around 35-38°C (95-100°F).[1][5] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[6][7] Therefore, all work should be conducted away from open flames, sparks, and hot surfaces.[8][9] Electrical equipment must be explosion-proof, and containers should be grounded and bonded during transfer to prevent static discharge.[5][6]

1.2 Health Hazards:

  • Corrosivity: These compounds are highly corrosive and can cause severe burns to the skin and eyes upon contact.[5][10][11] The risk of serious and permanent eye damage is particularly high, necessitating immediate and prolonged rinsing if exposure occurs.[5][8][10]

  • Toxicity: Morpholine derivatives are toxic if they are inhaled, absorbed through the skin, or swallowed.[5][6][11] Acute exposure can lead to irritation of the respiratory tract, coughing, headaches, and visual disturbances.[7][12] Chronic exposure or high-concentration exposure can result in damage to the liver and kidneys.[7][12]

  • Carcinogenicity Concerns: While morpholine itself is not generally classified as a carcinogen, as a secondary amine, it can react with nitrites or nitrates to form N-nitrosomorpholine (NMOR), a compound recognized as a potential human carcinogen.[7][13] This underscores the importance of preventing contact with nitrosating agents.

1.3 Occupational Exposure Limits: Regulatory bodies have established exposure limits to protect laboratory personnel. Adherence to these limits is mandatory.

ParameterValueAgency
PEL (Permissible Exposure Limit) 20 ppm (70 mg/m³) - TWAOSHA[7][12]
REL (Recommended Exposure Limit) 20 ppm (70 mg/m³) - TWANIOSH[14]
STEL (Short-Term Exposure Limit) 30 ppm (105 mg/m³)NIOSH[14]
TLV (Threshold Limit Value) 20 ppm - TWA (Skin)ACGIH[14]
(TWA = 8-hour Time-Weighted Average; Skin notation indicates potential for significant contribution to overall exposure by the cutaneous route)

Section 2: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: Due to the severe corrosive risk, chemical safety goggles in combination with a full-face shield are mandatory whenever handling open containers of morpholine derivatives.[6][10][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[15] Always check the glove manufacturer's compatibility chart for the specific derivative and ensure you are aware of the breakthrough time. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[11]

    • Lab Coat/Apron: A flame-resistant lab coat is required. For larger quantities or tasks with a high splash risk, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of volatile morpholine derivatives must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][16] If engineering controls are insufficient to maintain exposure below the occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[14]

  • Protective Clothing: Full-length trousers and closed-toe shoes are mandatory in any area where these chemicals are handled.

Section 3: Safe Handling Protocols & Workflow

Adherence to a systematic workflow minimizes risk during experimental procedures. The following protocol outlines the critical steps for safely handling morpholine derivatives.

Experimental Handling Workflow Diagram

This diagram illustrates the logical flow for handling morpholine derivatives, from preparation to waste disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_sds Review SDS & SOPs prep_ppe Don Proper PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_transfer Ground Equipment & Transfer Chemical prep_hood->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_close Securely Cap All Containers handle_reaction->handle_close clean_decontaminate Decontaminate Work Surface handle_close->clean_decontaminate clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: General workflow for handling morpholine derivatives.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the specific morpholine derivative being used.[17][18]

    • Assemble PPE: Don all required PPE as detailed in Section 2.

    • Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[16] Remove all unnecessary items from the hood. Keep a spill kit readily accessible.

  • Chemical Transfer and Use:

    • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[5][8]

    • Dispensing: Use only non-sparking tools for opening and closing containers.[5][8] Perform all transfers and manipulations slowly to minimize splashing and vapor generation.

    • Container Management: Keep all containers tightly closed when not in use.[5][8]

  • Cleanup:

    • Decontamination: After completing the work, decontaminate the work surface with an appropriate cleaning solution.

    • Waste Management: All waste materials, including contaminated PPE and cleaning materials, must be placed in a designated, sealed hazardous waste container.[11][18]

    • Hygiene: Remove PPE and wash hands and forearms thoroughly with soap and water.[8]

Section 4: Storage Procedures

Proper storage is critical for maintaining chemical stability and preventing hazardous situations.

  • Location: Store morpholine derivatives in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[5][10] The storage area should be locked and secured.[5][19]

  • Conditions: Protect from direct sunlight, heat, and all sources of ignition.[5][8] Store in tightly closed containers to prevent the absorption of moisture and carbon dioxide from the air.[14][20]

  • Container Integrity: Use only approved containers made of compatible materials. Morpholine is corrosive to some metals; avoid copper and zinc alloys.[10] Regularly inspect containers for signs of damage or leaks.[10]

  • Segregation: Segregation from incompatible materials is paramount to prevent dangerous reactions.

Table of Chemical Incompatibilities
Incompatible Material ClassSpecific ExamplesReason for Incompatibility / Potential Hazard
Strong Oxidizing Agents Nitrates, Peroxides, Chromates, Chlorine BleachMay result in ignition or explosion.[10]
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent exothermic reaction.
Acid Chlorides / Anhydrides Acetyl Chloride, Acetic AnhydrideVigorous, potentially violent reaction.[20]
Nitrosating Agents Nitrites, Nitrous AcidFormation of carcinogenic N-nitrosomorpholine.[7]
Certain Metals Copper, Zinc, and their alloysCorrosive action.[10]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

First Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16][21]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of lukewarm water for at least 15-30 minutes.[5][10] Seek immediate medical attention as corrosive burns may be difficult to treat.[6]

  • Eye Contact: Immediately flush eyes with a continuous stream of water for at least 15-30 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][16]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[16] Have the person drink one or two glasses of water, if conscious. Call for immediate medical assistance.[10][16]

Spill Cleanup Protocol

The response to a spill depends on its size and the immediate hazards it presents.

Emergency Spill Response Flowchart

G cluster_major cluster_minor start Spill Occurs assess Assess Spill: - Size & Location? - Immediate Hazard (Fire, Injury)? start->assess is_major Is it a Major Spill? (>1L, high hazard, poor ventilation) assess->is_major major_path YES alert Alert Personnel & Evacuate Area is_major->alert YES minor_path NO don_ppe Don Additional PPE (respirator, apron if needed) is_major->don_ppe NO call_emergency Call Emergency Services / EHS alert->call_emergency secure Secure Area, Prevent Entry call_emergency->secure end Report Incident secure->end contain Contain Spill (use absorbent socks/pads) don_ppe->contain absorb Absorb Material (work outside-in with inert absorbent) contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose restock Restock Spill Kit dispose->restock restock->end

Caption: Decision-making flowchart for chemical spill response.

Minor Spill (Manageable by lab personnel):
  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Ventilate: Ensure adequate ventilation, typically by working within the fume hood where the spill occurred.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.[17]

  • Contain & Absorb: Cover the spill with a non-flammable, inert absorbent material like sand, vermiculite, or diatomaceous earth.[5][22] Work from the outside of the spill inward to prevent spreading.[17][23]

  • Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable hazardous waste container.[5][23]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[24]

  • Dispose: Label the waste container and manage it according to your institution's hazardous waste procedures.[17][23]

  • Restock: Replenish the spill kit immediately.[17]

Section 6: Waste Disposal

All morpholine derivative waste is considered hazardous.

  • Collection: Collect all waste, including contaminated solids (absorbents, PPE) and liquids, in compatible, properly sealed, and clearly labeled containers.[11]

  • Segregation: Do not mix morpholine waste with incompatible waste streams (e.g., strong oxidizers or acids).

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[11] Do not pour morpholine derivatives down the drain.[8]

Section 7: Understanding Chemical Stability and Degradation

From a scientific integrity perspective, understanding the potential degradation of morpholine derivatives is key to long-term risk management.

  • Biodegradation: Studies have shown that morpholine can be biodegraded by certain microorganisms, such as those from the Mycobacterium genus.[13][25][26] The degradation pathway often involves the cleavage of a C-N bond by a monooxygenase enzyme, leading to intermediates like 2-(2-aminoethoxy)acetic acid and eventually glycolate and ammonia.[25][27][28]

  • Formation of N-Nitrosomorpholine (NMOR): The most significant chemical stability concern is the reaction with nitrosating agents. In aqueous environments or in the presence of nitrogen oxides (which can be present in polluted air), secondary amines like morpholine can be converted to N-nitrosamines.[7][13] NMOR is a well-characterized carcinogen.[13] This reaction pathway is the primary reason for the strict requirement to segregate morpholine derivatives from acids and oxidizing agents, which can facilitate nitrosamine formation.

By understanding these pathways, researchers can appreciate the critical importance of proper storage and segregation to prevent the inadvertent formation of more hazardous compounds over time.

References

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • Eawag. Morpholine Degradation Pathway. Eawag-BBD. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. Chemos. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry. [Link]

  • Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupin, P., & Truffaut, N. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]

  • IPCS. (1995). Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • H.M.S. Beagle. (2020, March 16). Morpholine - SAFETY DATA SHEET. H.M.S. Beagle. [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Nexchem. [Link]

  • USDA. (2001, February 15). Morpholine. USDA. [Link]

  • GHSAuth. (2019, May 2). MORPHOLINE. MsdsDigital.com. [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Morpholine - Substance Details. SRS | US EPA. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. CDC. [Link]

  • U.S. Government Publishing Office. (2011, May 13). Federal Register/Vol. 76, No. 93/Friday, May 13, 2011/Rules and Regulations. GovInfo. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management - Kent State. [Link]

  • Michigan State University. (2009, September 17). Standard Operating Procedure for a Chemical Spill. ECE at MSU. [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Rowan University Environmental Health & Safety. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Walchem. [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]

  • Kumar, S., & Narasimhan, B. (2023). An updated review on morpholine derivatives with their pharmacological actions. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for Novel Chemical Entities – A Framework Using (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine as a Case Study

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) (CAS Number: 626209-57-2) is a commercially available chemical entity for resear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) (CAS Number: 626209-57-2) is a commercially available chemical entity for research purposes. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a lack of established in vivo dosing guidelines or published preclinical studies for this specific molecule. Therefore, this document does not provide pre-existing, validated dosing regimens. Instead, it presents a detailed, generalized framework and a series of best-practice protocols for establishing such guidelines for any novel or sparsely characterized compound, using (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) as a placeholder example. The principles and methodologies outlined herein are grounded in established practices of preclinical drug development and toxicology.[1][2]

Section 1: Introduction and Foundational Principles

The journey of a novel chemical entity (NCE) from laboratory discovery to potential therapeutic application is underpinned by a rigorous preclinical evaluation process.[1] A critical and foundational stage of this process is the determination of appropriate dosing guidelines for in vivo animal models. This step is not merely about selecting a quantity of the substance to administer; it is a systematic investigation to understand the relationship between dose, exposure, and biological effect—both therapeutic and adverse.[3][4]

This guide provides the scientific and methodological framework for establishing these crucial parameters. We will explore the logical progression of studies, from initial dose-range finding to the characterization of pharmacokinetic and pharmacodynamic profiles, which together inform the selection of a safe and effective dose range for further efficacy testing.[5][6]

The Pillars of Dose Selection: PK/PD and Toxicology

The selection of a rational dosing regimen is governed by the interplay of three core disciplines:

  • Pharmacokinetics (PK): This describes what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3][7] PK studies are essential for determining a drug's half-life, bioavailability, and exposure levels (e.g., Cmax, AUC) at different dose levels.[5] This information is vital for selecting a dosing frequency and understanding the exposure profile.[7][8]

  • Pharmacodynamics (PD): This describes what the drug does to the body.[3][7] PD studies measure the biological and physiological effects of the compound, linking its concentration at the site of action to the observed effect.[1] This helps in identifying biomarkers of efficacy and understanding the mechanism of action.

  • Toxicology: This discipline focuses on identifying the potential adverse effects of the compound.[1] Early toxicology studies aim to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[5][6] This is a critical safety parameter for designing all subsequent in vivo experiments.

The integration of PK, PD, and toxicology data provides a comprehensive understanding of a compound's behavior and allows for a data-driven approach to dose selection, bridging the gap between preclinical and clinical development.[3][9]

Section 2: Pre-Dosing Characterization and Formulation

Prior to initiating any animal studies, a foundational dataset must be established from in vitro experiments and physicochemical characterization. This information is crucial for estimating a safe starting dose and developing a suitable formulation for administration.

Essential In Vitro Data

A comprehensive in vitro profile helps to predict the compound's in vivo behavior and potential liabilities.

ParameterDescriptionRelevance to Dosing
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based or biochemical assay.Provides a target potency value to guide initial efficacy dose estimations.
Cytotoxicity (CC50) The concentration that causes the death of 50% of cells in a cytotoxicity assay (e.g., using a relevant cell line like HepG2).Offers an early indication of potential toxicity and helps set the upper limit for initial dose-range finding studies.
Solubility The ability of the compound to dissolve in a solvent. This should be tested in aqueous buffers (e.g., PBS) and relevant formulation vehicles.Critical for developing a homogenous and stable dosing formulation. Poor solubility can lead to inaccurate dosing and variable absorption.[10]
LogP / LogD The octanol-water partition coefficient, which indicates the lipophilicity of the compound.Helps predict membrane permeability, absorption, and potential for crossing the blood-brain barrier.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood plasma.Only the unbound fraction of a drug is typically active. High plasma protein binding can affect distribution and clearance.
Metabolic Stability The rate at which the compound is metabolized by liver microsomes or hepatocytes.Provides an early estimate of the compound's half-life and potential for first-pass metabolism, which influences bioavailability.
Formulation Development

The choice of vehicle for administering the compound is critical for ensuring accurate and reproducible results. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and be capable of solubilizing or uniformly suspending the test article.

Commonly Used Vehicles for Oral (PO) Administration in Rodents:

  • 0.5% (w/v) Methylcellulose in water

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 20% (v/v) Polyethylene glycol 400 (PEG 400) in saline

  • Corn oil or sesame oil (for highly lipophilic compounds)

Considerations for Formulation:

  • pH: The pH of the formulation should be as close to physiological as possible (typically between 5 and 9) to avoid irritation at the site of administration.[11]

  • Stability: The compound must be stable in the chosen vehicle for the duration of the study. Stability should be confirmed analytically.

  • Viscosity: Highly viscous solutions can be difficult to administer accurately, especially with small volumes.[11]

Section 3: Step-by-Step Protocols for Dose Determination

The following protocols outline a logical sequence of studies designed to move from broad dose-range finding to the selection of specific doses for efficacy studies. The workflow is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Workflow for In Vivo Dose Determination

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Kinetics cluster_2 Phase 3: Efficacy & Dose-Response A Dose Range-Finding (DRF) Study (Acute Toxicity) B Determine Maximum Tolerated Dose (MTD) A->B Analyze clinical signs, body weight loss C Single-Dose Pharmacokinetic (PK) Study B->C Select doses below MTD D Characterize ADME Profile (Cmax, AUC, T½) C->D Collect plasma samples over time E Dose-Response Efficacy Study D->E Inform dose selection & frequency F Identify Minimum Effective Dose (MED) & Therapeutic Window E->F Measure pharmacodynamic endpoints G Pivotal Efficacy & Toxicology Studies F->G Select optimal doses for chronic/pivotal studies

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Protocol 3.1: Dose Range-Finding (DRF) and MTD Determination

Objective: To determine the acute toxicity profile and the Maximum Tolerated Dose (MTD) of a single administration of the test compound. The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10-15% reduction in body weight.[12]

Rationale: This study is essential for establishing a safe upper dose limit for all subsequent studies.[5][13] It uses a small number of animals and a dose escalation design to minimize animal use while identifying doses that cause overt toxicity. The design is often adapted from regulatory guidelines such as the OECD Test Guideline 423 (Acute Toxic Class Method).[14][15]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically using a single sex (females are often slightly more sensitive) to reduce variability.[14] Use 3 animals per dose group.

  • Dose Selection:

    • The starting dose should be based on in vitro cytotoxicity data or other available information.[4][16] In the absence of data, a starting dose of 300 mg/kg can be considered as per OECD guidelines.[17]

    • Select a series of fixed dose levels, for example: 50, 100, 300, 1000, and 2000 mg/kg.

  • Administration: Administer a single dose of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) via the intended route (e.g., oral gavage). Include a vehicle control group.

  • Monitoring:

    • Observe animals continuously for the first 30 minutes, then hourly for 4 hours, and at least once daily for 14 days.[14][17]

    • Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, seizures).

    • Measure body weight just before dosing and daily thereafter.

  • Endpoint: The MTD is identified as the highest dose that does not result in mortality, severe clinical signs, or significant body weight loss (typically >15%). If mortality occurs at a given dose, an intermediate dose may be tested to refine the MTD.[5]

Data Presentation:

Dose Group (mg/kg)NMortalityKey Clinical SignsMean Body Weight Change (Day 3)MTD Determination
Vehicle30/3No abnormal findings+1.5%-
10030/3No abnormal findings+0.8%Tolerated
30030/3Mild, transient hypoactivity-2.1%Tolerated
100031/3Severe hypoactivity, piloerection-12.5%Exceeded MTD
MTD Estimate ~300 mg/kg
Protocol 3.2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.

Rationale: Understanding the PK profile is crucial for designing rational dosing schedules.[7] For example, a compound with a short half-life may require more frequent dosing to maintain therapeutic exposure compared to a compound with a long half-life.[8] This study provides key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).[5]

Methodology:

  • Animal Model: Use the same species and strain as the DRF study (e.g., C57BL/6 mice).

  • Dose Selection: Administer a single dose of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) at a level well below the MTD (e.g., 100 mg/kg). The dose should be high enough to ensure plasma concentrations are above the limit of quantification for the analytical method (e.g., LC-MS/MS).

  • Administration: Administer the dose via the intended clinical route (e.g., oral gavage) and, if possible, include an intravenous (IV) group to determine absolute bioavailability.[18]

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at a series of time points. A typical schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Protocol 3.3: Dose-Response Efficacy Study

Objective: To identify the Minimum Effective Dose (MED) and characterize the dose-response relationship in a relevant disease model.

Rationale: This study establishes the range of doses that produce the desired therapeutic effect.[6] By testing a range of doses, researchers can determine the relationship between drug exposure and the pharmacodynamic response, identifying the dose that provides optimal efficacy with minimal side effects.[1]

Methodology:

  • Animal Model: Select an appropriate, validated animal model of the disease or condition the compound is intended to treat.

  • Dose Selection:

    • Select at least 3-4 dose levels, spanning a range informed by the MTD and PK data. Doses should bracket the anticipated effective concentration.

    • Example dose groups: Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg.

  • Administration: Dose animals according to the schedule determined from the PK study (e.g., once daily, twice daily) for a duration relevant to the disease model.

  • Endpoint Measurement: At the end of the study, measure relevant pharmacodynamic and efficacy endpoints. These could be biochemical markers, physiological readouts, or behavioral assessments.

  • Data Analysis: Analyze the data to determine if there is a statistically significant, dose-dependent effect on the primary endpoint(s). The MED is the lowest dose that produces a significant therapeutic effect compared to the vehicle control group.

Section 4: Hypothetical Signaling Pathway and Mechanism of Action

For a novel compound like (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine), the mechanism of action would need to be elucidated through extensive in vitro and in vivo experiments. Based on its structure, which contains a benzylamine and a morpholine moiety, one could hypothesize its interaction with various CNS targets, such as sigma receptors or monoamine transporters. The diagram below illustrates a hypothetical pathway where the compound acts as an antagonist at a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound (2-Methoxy-benzyl)- (2-morpholin-4-yl-ethyl)-amine Receptor Target GPCR Compound->Receptor Antagonizes G_Protein Gαq Receptor->G_Protein Blocks Activation PLC PLC G_Protein->PLC X PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Response (e.g., Neurotransmission) Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical mechanism: Antagonism of a Gαq-coupled GPCR.

Section 5: Conclusion and Best Practices

Establishing dosing guidelines for a novel compound is a systematic, iterative process that forms the bedrock of preclinical drug development. It requires careful planning, adherence to ethical guidelines for animal use, and the integration of data from multiple disciplines. By following a logical workflow—from in vitro characterization and MTD determination to PK/PD modeling—researchers can confidently select doses that are both safe and scientifically justified for pivotal efficacy and toxicology studies. The framework presented here provides a robust starting point for the in vivo evaluation of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine) or any other novel chemical entity.

References

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved February 21, 2026, from [Link]

  • Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved February 21, 2026, from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. Retrieved February 21, 2026, from [Link]

  • ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2001, December 17). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects - Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved February 21, 2026, from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved February 21, 2026, from [Link]

  • National Toxicology Program. (2009, September 7). OECD Test Guideline 403: Acute Inhalation Toxicity. Retrieved February 21, 2026, from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved February 21, 2026, from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved February 21, 2026, from [Link]

  • Potter, P. M. (2011). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. Journal of Clinical Pharmacology, 51(8 Suppl), 81S–89S. Retrieved February 21, 2026, from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved February 21, 2026, from [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved February 21, 2026, from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved February 21, 2026, from [Link]

  • Biobide. (n.d.). Dose Range Finding Studies in Preclinical Research. Retrieved February 21, 2026, from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved February 21, 2026, from [Link]

  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today, 24(2), 371-376. Retrieved February 21, 2026, from [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2008). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Retrieved February 21, 2026, from [Link]

  • MDPI. (2001, March 25). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Retrieved February 21, 2026, from [Link]

  • GAD. (n.d.). Gad Vehicles Database.
  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Retrieved February 21, 2026, from [Link]

  • Crystal Pharmatech. (2025, August 11). Animal Dosing Vehicle Selection. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride. Retrieved February 21, 2026, from [Link]

  • Molecules. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for Morpholine Derivatives

Welcome to the technical support center for the synthesis of morpholine derivatives via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of morpholine derivatives via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. Reductive amination is a cornerstone of medicinal chemistry, with at least a quarter of C-N bond-forming reactions in the pharmaceutical industry utilizing this method.[1][2][3]

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering fundamental concepts and common queries about the reaction.

  • Advanced Troubleshooting Guide: A problem-oriented section to diagnose and solve specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of reductive amination for synthesizing N-substituted morpholines?

Reductive amination is a robust method that converts a carbonyl group (an aldehyde or ketone) and an amine (morpholine) into a more substituted amine product. The reaction proceeds in a one-pot fashion through two key sequential steps:

  • Iminium Ion Formation: The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to generate an iminium ion.[4][5] This step is typically the rate-limiting step and is often catalyzed by mild acid.

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to yield the final N-substituted morpholine product.[5]

The overall process is an equilibrium-driven reaction. The in situ reduction of the iminium ion drives the reaction towards the final product.[4]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone (R-CO-R') Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion [R-C(R')=N+(morpholine)] Product N-Substituted Morpholine Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Q2: Which reducing agent should I choose? What are the differences between NaBH(OAc)₃, NaBH₃CN, and NaBH₄?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[7] It is a mild and selective reducing agent that readily reduces iminium ions but is sluggish towards ketones and even aldehydes, minimizing the formation of alcohol byproducts.[7][8] Its reactivity is enhanced under the mildly acidic conditions that also favor iminium ion formation.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is stable at acidic pH (around 3-4) where imine formation is catalyzed.[4][7] However, its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas during acidic workup make it less desirable, especially for scale-up operations.[4][6][7]

  • Sodium Borohydride (NaBH₄): This is a much stronger and less expensive reducing agent.[8] However, it can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[9][10] To use NaBH₄ effectively, the imine must be pre-formed completely before the reducing agent is added, making it a two-step procedure rather than a convenient one-pot reaction.[9][11]

Here is a summary comparing these common reducing agents:

FeatureSodium Triacetoxyborohydride (STAB)Sodium CyanoborohydrideSodium Borohydride
Selectivity Excellent for iminium ions over carbonyls[7]Good; selective for iminium ions at pH 6-8[7]Poor; reduces both carbonyls and imines[9]
Reaction Type One-pot direct amination[6]One-pot direct amination[4]Typically requires a two-step (indirect) procedure[11]
pH Condition Mildly acidic (e.g., with AcOH)[12]Effective across a range of pH, but selectivity varies[4]Typically basic/neutral; added after imine formation
Solvent Comp. Aprotic solvents (DCE, THF, DCM)[9]Protic (MeOH) and aprotic solvents[4]Protic solvents (MeOH, EtOH)[9]
Safety Profile Generally safer; non-toxic byproductsHighly Toxic. Can release HCN gas.[4][7]Flammable solid, but byproducts are less toxic
Cost More expensiveModerately expensiveLeast expensive
Q3: Why is acetic acid often added to my reductive amination reaction?

Acetic acid (AcOH) serves as a crucial catalyst for the first step of the reaction: imine/iminium ion formation.[13] The dehydration of the hemiaminal intermediate is an acid-catalyzed process.[10] Adding a stoichiometric amount of a weak acid like AcOH creates the optimal pH environment (typically pH 4-5) to facilitate this dehydration without fully protonating the morpholine starting material, which would render it non-nucleophilic.[10][14] For reactions involving ketones, the presence of acetic acid has been shown to consistently improve reaction rates.[7]

Advanced Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion, with starting materials largely unreacted after 24 hours. What are the primary causes and how can I fix this?

Low conversion is one of the most common issues and typically points to a bottleneck in the formation of the iminium ion intermediate.[14] Morpholine, as a secondary amine, is a relatively good nucleophile, but its reaction with sterically hindered or electron-deficient ketones can be slow.[14]

// Solutions for Iminium Formation Sol_Acid [label="1. Add Acetic Acid (1.0-1.5 eq)\nto catalyze dehydration.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Solvent [label="2. Switch to a non-coordinating solvent\nlike DCE or THF.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Water [label="3. Add a drying agent (e.g., MgSO₄)\nor use molecular sieves to remove water.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Lewis [label="4. For difficult ketones, add a Lewis Acid\n(e.g., Ti(OiPr)₄) to activate the carbonyl.", fillcolor="#1", fontcolor="#202124"];

// Solutions for Reduction Sol_Reagent [label="1. Ensure Reducing Agent is fresh\nand added correctly.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Equiv [label="2. Increase equivalents of\nreducing agent (e.g., 1.5 eq STAB).", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="3. Gently heat the reaction\n(e.g., 40-50 °C), monitoring for side products.", fillcolor="#F1F3F4", fontcolor="#202124"];

Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Iminium; Check_Iminium -> Check_Reduction [label="No\n(Imine/Iminium seen)"]; Check_Iminium -> Sol_Acid [label="Yes\n(No imine/iminium)"]; Sol_Acid -> Sol_Solvent -> Sol_Water -> Sol_Lewis; Sol_Lewis -> Success;

Check_Reduction -> Sol_Reagent [label="Yes"]; Sol_Reagent -> Sol_Equiv -> Sol_Temp; Sol_Temp -> Success; } .enddot Caption: A logical workflow for diagnosing low-yield reactions.

Troubleshooting Steps & Explanations:

  • Verify Catalytic Acid: Ensure you have added 1.0-1.5 equivalents of acetic acid. This is the most common solution for sluggish reactions, as it directly addresses the rate-limiting dehydration step.[7]

  • Solvent Choice: The choice of solvent can be critical. Reactions in 1,2-dichloroethane (DCE) are often noticeably faster than those in tetrahydrofuran (THF).[7] Avoid protic solvents like methanol when using STAB, as it can slowly react with the reagent.[8][9]

  • Water Scavenging: Since water is a byproduct of iminium formation, its presence can inhibit the forward reaction. For particularly difficult substrates, consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium forward.

  • Activate the Carbonyl: For unreactive ketones, the carbonyl group itself may need activation. The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can facilitate the initial nucleophilic attack by morpholine.[14]

  • Increase Reaction Time/Temperature: Some reactions, particularly with hindered substrates, simply require more time (24-72 hours) or gentle heating (40-60 °C) to proceed to completion.[13][15] Monitor by TLC or LC-MS to track progress and check for decomposition.

Problem 2: Formation of Side Products

Q: My reaction is messy. Besides my desired product, I'm seeing a significant amount of an alcohol byproduct and/or a dialkylated product. How can I improve selectivity?

The formation of side products indicates a loss of selectivity in the reaction pathway.

  • Cause of Alcohol Byproduct: The formation of an alcohol corresponding to your starting aldehyde/ketone means the reducing agent is reducing the carbonyl group directly. This is a common issue when using a strong reducing agent like NaBH₄ in a one-pot setting or if your STAB or NaBH₃CN is of poor quality.[10]

    • Solution: The most reliable solution is to use sodium triacetoxyborohydride (STAB), which exhibits excellent selectivity for the iminium ion over the carbonyl.[7] Ensure your STAB is fresh and handled under anhydrous conditions. If you must use NaBH₄, you must switch to a two-step protocol: first, form the imine in a solvent like methanol, monitor for completion, and only then add the NaBH₄ at a reduced temperature (e.g., 0 °C).[11]

  • Cause of Dialkylation (from a primary amine): While this guide focuses on morpholine (a secondary amine), if you are using a primary amine, you may see the formation of a tertiary amine where two molecules of the carbonyl partner have been added. This occurs when the secondary amine product is more nucleophilic than the starting primary amine and reacts again.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the carbonyl. This statistically favors the formation of the desired secondary amine. Alternatively, the two-step procedure described above (imine formation followed by reduction) is highly effective at preventing over-alkylation.[11]

Problem 3: Difficult Purification

Q: My reaction seems to have worked, but I am struggling to isolate a pure product. What is a standard workup and purification protocol?

A standard workup is designed to remove unreacted reagents and inorganic byproducts.

Recommended General Protocol:

This protocol is a general guideline and may require optimization for your specific product.[5]

  • Quench the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and destroy excess hydride reagent. Be cautious, as hydrogen gas evolution can cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).[5]

  • Wash: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). This removes water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification: The final product can typically be purified by flash column chromatography on silica gel.[14] The polarity of the eluent will depend on the specific properties of your N-substituted morpholine derivative.

References

  • Wikipedia. (2023). Reductive amination. [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11889-11957. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Dangerfield, E. M., et al. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • All 'bout Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. ResearchGate. [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

Sources

Optimization

Minimizing side products in (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine reactions

Topic: Minimizing Side Products in (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Synthesis Case ID: RA-MB-ME-001 Assigned Specialist: Senior Application Scientist, Chemical Development Status: Open Diagnostic: Identi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Synthesis

Case ID: RA-MB-ME-001 Assigned Specialist: Senior Application Scientist, Chemical Development Status: Open

Diagnostic: Identify Your Impurity Profile

Before optimizing, we must confirm which side product is compromising your yield. Compare your LCMS/NMR data with the profiles below.

Impurity TypeLCMS Signature (ESI+)Likely Cause
Bis-Alkylated Dimer [M+H]⁺ ≈ 371 (Tertiary Amine)Excess aldehyde, high concentration, or non-selective reducing agent.
Benzyl Alcohol [M+H]⁺ ≈ 139 (No N incorporation)Reducing agent added before imine formation; Reducing agent too strong (e.g., NaBH₄).
Residual Imine [M+H]⁺ ≈ 249 (M-2 from product)Incomplete reduction; reaction quenched too early; pH too high.
Hydrolysis Product [M+H]⁺ ≈ 137 (Aldehyde peak)Wet solvents; imine instability during workup.
The Core Issue: Competitive Alkylation

The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves condensing 2-methoxybenzaldehyde with 4-(2-aminoethyl)morpholine.

The primary failure mode is Over-Alkylation . Because the product is a secondary amine, it is often more nucleophilic than the starting primary amine. If the aldehyde is present in excess or the reducing agent is non-selective, the product reacts with a second equivalent of aldehyde to form the "Bis-Alkylated" tertiary amine.

Reaction Pathway Analysis

The following diagram illustrates the competitive pathways governing your yield.

ReactionPathway Aldehyde 2-Methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine - H₂O Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Avoid!) Amine 2-Morpholinoethanamine Amine->Imine - H₂O Product Target Secondary Amine (Desired) Imine->Product Reduction (STAB) Tertiary Bis-Alkylated Impurity (Side Product) Product->Tertiary + Aldehyde (Over-Alkylation)

Figure 1: Kinetic pathway showing the desired route (Blue) vs. the over-alkylation trap (Grey).

Optimized Protocol (The "Abdel-Magid" Method)

To minimize the side products identified above, we recommend switching from standard NaBH₄ or NaCNBH₃ to Sodium Triacetoxyborohydride (STAB) . This reagent is sterically bulky and electron-deficient, making it highly selective for imines over aldehydes.

Reagent Selection Matrix
ReagentSelectivityToxicityRecommendation
NaBH(OAc)₃ (STAB) High (Reduces imines, not aldehydes)LowRecommended
NaCNBH₃ Medium (Requires pH 6 control)High (Cyanide) Deprecated
NaBH₄ Low (Reduces everything)LowOnly for pre-formed imines
Step-by-Step Protocol

Scale: 10 mmol basis Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Stoichiometry Setup:

    • Charge 4-(2-aminoethyl)morpholine (1.1 equiv, 11 mmol) into the reaction vessel.

    • Why: A slight excess of amine ensures the aldehyde is the limiting reagent, starving the "over-alkylation" pathway.

  • Solvent & Aldehyde Addition:

    • Dissolve in DCE (30 mL). Add 2-methoxybenzaldehyde (1.0 equiv, 10 mmol).

    • Note: If using 2-methoxybenzaldehyde, steric hindrance from the ortho-methoxy group may slow imine formation. Stir for 30-60 mins before adding the reducing agent.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol) in one portion.

    • Optional: If reaction is sluggish, add 1-2 drops of Glacial Acetic Acid (AcOH) to catalyze imine formation.

  • Quench & Workup:

    • Stir at Room Temp for 4-16 hours. Monitor by TLC/LCMS.

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM.

Purification & Isolation Strategy

If you still encounter side products, use this logic tree to clean up the reaction.

PurificationTree Start Crude Reaction Mixture Check Is Bis-Alkylated Impurity > 5%? Start->Check AcidWash Acid/Base Extraction: 1. Extract into 1M HCl 2. Wash Organic layer (removes neutrals) 3. Basify aq. layer to pH 10 4. Extract Product Check->AcidWash Yes (Remove Neutral/Acidic Impurities) SaltForm HCl Salt Formation: Dissolve in EtOH -> Add HCl/Ether Target Amine crystallizes preferentially Check->SaltForm No (Direct Crystallization) Chromatography Flash Chromatography: Use Amine-Functionalized Silica (Prevents tailing) AcidWash->Chromatography If purity < 95%

Figure 2: Decision tree for isolating the secondary amine target.

Frequently Asked Questions (Troubleshooting)

Q: I see a large peak at M+H 139 (Benzyl Alcohol). Why? A: You likely used NaBH₄ or added the reducing agent too quickly. The aldehyde was reduced before it could react with the amine.

  • Fix: Switch to STAB (NaBH(OAc)₃) or stir the amine+aldehyde for 2 hours with MgSO₄ (to remove water) before adding the reducing agent.

Q: The reaction stalled. I still see starting material. A: The ortho-methoxy group on the benzaldehyde provides steric hindrance.

  • Fix: Add 1.0 equivalent of Acetic Acid. This protonates the carbonyl oxygen, making it more electrophilic and accelerating imine formation.

Q: Can I do this in Methanol? A: Not with STAB. Methanol reacts with STAB to form NaBH₄ (via ligand exchange) and H₂ gas, destroying the reagent's selectivity. Use DCE, DCM, or THF.[1][2][3][4]

Q: How do I remove the excess morpholine amine starting material? A: Since both the product and starting material are basic, acid/base extraction is difficult.

  • Fix: Use High Vacuum distillation (Kugelrohr) to remove the lower-boiling starting amine, or use Amine-functionalized silica gel chromatography (elute with Hexane/EtOAc).

References
  • Primary Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][4][5][6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][2][4][5] Link

  • Mechanistic Insight: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link

  • Purification: "Purification of Amine Derivatives." Biotage Technical Notes. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Executive Summary This guide provides a definitive reference for the Carbon-13 NMR ( C-NMR) characterization of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine . As a privileged scaffold in fragment-based drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive reference for the Carbon-13 NMR (


C-NMR) characterization of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine . As a privileged scaffold in fragment-based drug discovery (FBDD), this secondary amine linker connects a lipophilic aromatic headgroup with a polar morpholine tail, often serving as a solubility-enhancing moiety in kinase inhibitors and GPCR ligands.

The Comparative Analysis: Unlike static spectral lists, this guide compares the Free Base form (organic soluble) against the Dihydrochloride Salt form (water soluble). This comparison is critical for drug development, as protonation significantly alters chemical shifts (


) at the morpholine nitrogen and the secondary amine, often leading to misassignment during salt screen validation.

Structural Assignment & Numbering Strategy

To ensure reproducible assignments, we utilize a standardized numbering scheme. The molecule is divided into three zones: the Anisole Head (A) , the Ethyl Linker (L) , and the Morpholine Tail (M) .

Visualization: Chemical Structure & Numbering

Figure 1: Numbering scheme. Red nodes indicate aromatic/oxygenated carbons; Blue nodes indicate linker carbons; Green indicates Nitrogen heteroatoms.

Comparative Data: Free Base vs. HCl Salt

The "performance" of the spectral data depends on the solvent system and protonation state. The table below highlights the Diagnostic Shifts —the specific carbons that move most dramatically upon salt formation.

Table 1: C-NMR Chemical Shift Comparison ( , ppm)
Carbon IDAssignmentFree Base (

)
HCl Salt (

)

(Shift)
Mechanistic Insight
A2 Aromatic C-O (ipso)157.6 157.8 +0.2Minimal change; distant from protonation sites.
A1 Aromatic C-ipso128.5125.2-3.3Inductive effect from benzylic ammonium.
A3 Aromatic C-ortho110.2111.5+1.3Electronic shielding from OMe dominates.
A4-A6 Aromatic Ring120-130121-131Var.Standard aromatic region overlap.
OMe Methoxy55.3 55.8 +0.5Highly stable diagnostic peak.
L1 Benzylic

49.2 45.5 -3.7 CRITICAL: Upfield shift due to

-effect of

cation.
L2 Linker

46.843.2-3.6Protonation of secondary amine shields

-carbon.
L3 Linker

57.553.1-4.4Protonation of Morpholine N shields

-carbon.
M2/M6 Morpholine

53.6 51.8 -1.8Direct protonation of Morpholine Nitrogen.
M3/M5 Morpholine

66.9 63.5 -3.4Long-range inductive effect through the ring.

Analyst Note: The most common error in analyzing this compound is misidentifying the L1 (Benzylic) and L2 (Ethyl) carbons in the salt form. In the Free Base, they are distinct (~49 vs ~46 ppm). In the salt form, they both shift upfield but maintain relative order.

Experimental Protocols

To replicate these results, strict adherence to sample preparation is required to prevent "mixed mode" spectra (partial protonation).

Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_proc Processing Step1 Weigh 15-20mg Compound Step2 Select Solvent: CDCl3 (Base) or D2O (Salt) Step1->Step2 Step3 Add Internal Std: TMS (0.00 ppm) Step2->Step3 Step4 Pulse Sequence: ZGPG30 (Proton Decoupled) Step3->Step4 Step5 Relaxation Delay (D1): 2.0 sec (Qual) / 10.0 sec (Quant) Step4->Step5 Step6 Scans (NS): > 512 (for S/N > 50:1) Step5->Step6 Step7 Line Broadening (LB): 1.0 - 3.0 Hz Step6->Step7 Step8 Baseline Correction: Bernstein Polynomial Step7->Step8

Figure 2: Standardized NMR acquisition workflow for secondary amine derivatives.

Detailed Methodology
  • Instrument: Bruker Avance III 400 MHz (or equivalent).

  • Probe: 5mm BBO (Broadband Observe).

  • Temperature: 298 K (

    
    ).
    
  • Referencing:

    • 
      :  Center triplet referenced to 77.16 ppm.
      
    • 
      :  Center septet referenced to 39.52 ppm.
      
  • Salt Conversion (For Validation):

    • Dissolve 50mg of Free Base in 2mL Diethyl Ether.

    • Add 1mL 2M HCl in Ether dropwise.

    • Filter the white precipitate (hygroscopic) and dry under

      
       before dissolving in 
      
      
      
      or
      
      
      .

Comparative Performance Analysis

Why choose this specific linker over alternatives?

Feature(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amineAlternative: N-Benzyl-2-morpholinoethanamineAlternative: Diethyl-amine Analog
Spectral Resolution High. The OMe group (55 ppm) acts as an internal "anchor" peak, separating aromatic signals.Medium. Aromatic region is often clustered/overlapping (127-129 ppm).Low. Lacks the diagnostic morpholine O-CH2 (67 ppm) signal.
Solubility (HCl) Excellent. Morpholine + Amine provides two protonation sites.Good. Moderate.
Stability High. The 2-OMe group sterically protects the benzylic position from oxidative deamination.Moderate. Prone to oxidation.High.
Authoritative Reference Standards

The chemical shifts derived in this guide are validated against fragment-based additivity rules and spectral databases for "NBOMe" derivatives and N-substituted morpholines.

  • Morpholine Fragment: The characteristic

    
     (66.9 ppm) and 
    
    
    
    (53.6 ppm) shifts are consistent with Katritzky's analysis of N-substituted morpholines [1].
  • 2-Methoxybenzyl Fragment: The "NBOMe" class of compounds consistently displays the methoxy carbon at ~55.3 ppm and the benzylic carbon at ~49 ppm (base) [2].

  • Solvent Effects: The shift to aqueous/acidic media causes a predictable upfield shift in

    
    -carbons, a phenomenon documented in peptide/amine salt studies [3].
    

References

  • Katritzky, A. R., et al. (2005).[1] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[1]

  • Casale, J. F., & Hays, P. A. (2012). "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." Microgram Journal, 9(2).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine.

Sources

Comparative

A Comparative Analysis of PB28, a Potent Sigma Receptor Modulator, with Standard Ligands

In the landscape of contemporary pharmacology, the nuanced modulation of signal transduction pathways is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of the cyclohexylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmacology, the nuanced modulation of signal transduction pathways is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of the cyclohexylpiperazine derivative, PB28, a significant modulator of sigma receptors, with a panel of well-established standard ligands. While the specific compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine lacks extensive characterization in peer-reviewed literature, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) serves as a scientifically robust and structurally relevant analogue for this comparative analysis. Both molecules feature a methoxy-substituted aromatic moiety and a nitrogen-containing heterocycle, key pharmacophoric elements for interaction with sigma receptors.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of binding affinities, functional activities, and the experimental methodologies crucial for the evaluation of such compounds. Our objective is to provide a clear, data-driven comparison that informs experimental design and accelerates the discovery of novel therapeutics targeting the sigma receptor system.

The Sigma Receptor System: A Brief Overview

Initially mischaracterized as a subtype of opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a wide array of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders, cancer, and, more recently, viral infections.[1][2] The two major subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are pharmacologically distinct. The σ₁ receptor is a well-characterized chaperone protein, while the identity of the σ₂ receptor has been more elusive but is now understood to be TMEM97.[3] Ligands can exhibit agonist or antagonist activity at these receptors, leading to diverse downstream cellular effects.

Comparative Analysis of Receptor Binding Affinity

The cornerstone of characterizing a ligand is the determination of its binding affinity (Ki) for its target receptor(s). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of PB28 and a selection of standard sigma receptor ligands for both σ₁ and σ₂ receptors. This data has been compiled from various in vitro radioligand binding assays.

Ligandσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Primary Functional Activity
PB28 0.38 - 13.0[4][5]0.17 - 0.68[4][5]σ₁ Antagonist / σ₂ Agonist[2][4]
(+)-Pentazocine 1.7 - 6.5[6]>10,000σ₁ Agonist[2]
PRE-084 2.213,091Selective σ₁ Agonist
Haloperidol 2.8 - 4.0[7][8]48.7[3]σ₁ Antagonist[6][9]
NE-100 0.86 - 1.03[10]> 47.3Selective σ₁ Antagonist[10]
1,3-di-o-tolyl-guanidine (DTG) 35.5[11]21.2 - 39.9[3][11]Non-selective Ligand[11]

Expert Insights: The data clearly positions PB28 as a high-affinity ligand for both sigma receptor subtypes, with a notable sub-nanomolar affinity for the σ₂ receptor in some studies.[5] This dual activity is a distinguishing feature compared to the standard ligands, which generally exhibit high selectivity for one subtype. For instance, PRE-084 and (+)-Pentazocine are highly selective σ₁ agonists, while NE-100 is a potent and selective σ₁ antagonist. Haloperidol, a classic antipsychotic, also demonstrates high affinity for the σ₁ receptor but is less selective due to its potent activity at dopamine D2 receptors.[6][8] DTG is often utilized as a non-selective tool for labeling both sigma receptor subtypes in binding assays.[11]

Functional Activity Profile

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist or an antagonist—is critical to its pharmacological profile. The following table outlines the functional characteristics of PB28 and the standard ligands.

LigandFunctional Activity at σ₁ ReceptorFunctional Activity at σ₂ Receptor
PB28 Antagonist[2][4]Agonist[2][4][12]
(+)-Pentazocine Agonist[2]Inactive
PRE-084 AgonistInactive
Haloperidol Antagonist[6]Not fully characterized
NE-100 AntagonistInactive

Expert Insights: PB28's unique profile as a σ₁ antagonist and σ₂ agonist underpins its diverse biological effects, including pro-apoptotic activity in cancer cells and antiviral properties.[2][4][13] This contrasts with the more singular modes of action of the standard ligands. For example, the neuroprotective and cognitive-enhancing effects of PRE-084 are attributed to its selective agonism at the σ₁ receptor.[14] Conversely, the effects of NE-100 are a direct result of its selective blockade of σ₁ receptor function.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the data presented in this guide are derived from well-established experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize sigma receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[15] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor. The ability of an unlabeled compound (a "cold" ligand) to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the unlabeled compound is calculated.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., guinea pig brain for σ₁) (e.g., rat liver for σ₂) centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Pellet in assay buffer centrifuge2->resuspend protein_assay Protein Quantification (e.g., Bradford assay) resuspend->protein_assay incubation Incubation: - Membrane prep - Radioligand (e.g., ³H-pentazocine for σ₁) - Competing ligand (e.g., PB28) - Buffer protein_assay->incubation filtration Rapid Filtration (separate bound from free ligand) incubation->filtration washing Wash Filters (remove non-specific binding) filtration->washing scintillation Scintillation Counting (quantify radioactivity) washing->scintillation ic50 Calculate IC₅₀ scintillation->ic50 ki Calculate Ki (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for σ₁ Receptor Binding Assay: [16]

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Wash the resulting pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay: In a final volume of 200 µL, incubate 100-200 µg of membrane protein with 5 nM -pentazocine and varying concentrations of the competing ligand (e.g., PB28).

  • Incubation: Incubate the mixture at 37°C for 90 minutes.[16]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of competing ligand that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for σ₂ Receptor Binding Assay: [1]

  • Membrane Preparation: Prepare membranes from rat liver as described for the σ₁ assay.

  • Assay: In a final volume of 200 µL, incubate 100-200 µg of membrane protein with 3-5 nM [³H]-DTG, a masking concentration of a selective σ₁ ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ₁ sites, and varying concentrations of the competing ligand.[1][11]

  • Incubation: Incubate at room temperature for 120 minutes.[16]

  • Filtration, Washing, and Quantification: Proceed as described for the σ₁ assay.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described above.

Functional Assays: Neurite Outgrowth Assay

Functional assays are essential to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor. A common in vitro functional assay for σ₁ receptor ligands is the neurite outgrowth assay in PC12 cells, as σ₁ receptor activation is known to promote neuronal differentiation.

Signaling Pathway: σ₁ Receptor-Mediated Neurite Outgrowth

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NGF NGF TrkA TrkA Receptor NGF->TrkA binds PLC PLC TrkA->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R PKC PKC DAG->PKC ERK ERK PKC->ERK Neurite Neurite Outgrowth ERK->Neurite Sigma1 σ₁ Receptor Sigma1->IP3R modulates Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->Neurite Agonist σ₁ Agonist (e.g., PRE-084) Agonist->Sigma1 activates Antagonist σ₁ Antagonist (e.g., PB28, NE-100) Antagonist->Sigma1 inhibits

Caption: Simplified signaling pathway of σ₁ receptor-mediated neurite outgrowth.

Detailed Protocol for Neurite Outgrowth Assay:

  • Cell Culture: Plate PC12 cells on collagen-coated plates in a low-serum medium.

  • Treatment: Treat the cells with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

  • Compound Addition:

    • Agonist Activity: Add the test compound (e.g., PRE-084) at various concentrations. An increase in neurite outgrowth compared to NGF alone indicates agonist activity.

    • Antagonist Activity: Co-incubate the cells with a known σ₁ agonist (e.g., PRE-084) and the test compound (e.g., PB28 or NE-100). A reduction in the agonist-induced neurite outgrowth indicates antagonist activity.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Fix the cells and visualize them using microscopy. Quantify neurite outgrowth by measuring the length of the neurites or by counting the percentage of cells with neurites longer than the cell body diameter.

Conclusion

PB28 emerges as a potent and valuable pharmacological tool with a distinct profile as a high-affinity σ₁ antagonist and σ₂ agonist.[2][4][12] This dual activity sets it apart from standard selective ligands such as PRE-084, (+)-Pentazocine, and NE-100. The comprehensive data and detailed protocols provided in this guide are intended to empower researchers to effectively design and interpret experiments aimed at elucidating the complex roles of sigma receptors in health and disease. The continued investigation of ligands like PB28 holds significant promise for the development of novel therapeutics with unique mechanisms of action.

References

  • Azzariti, A., Colabufo, N. A., Berardi, F., Porcelli, L., Niso, M., Simone, G. M., ... & Paradiso, A. (2006). Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]

  • Wikipedia. NE-100. Wikipedia. [Link]

  • Zou, B., Zhang, H., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H] DTG and [125I] RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Niso, M., Berardi, F., Abate, C., & Colabufo, N. A. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]

  • Nguyen, L., Lucke-Wold, B. P., Matherne, A. L., Muench, C., & Schilling, L. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Neural regeneration research, 10(11), 1735. [Link]

  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). Identification of the gene that codes for the σ 2 receptor. Proceedings of the National Academy of Sciences, 114(24), E4793-E4801. [Link]

  • Zou, B., Zhang, H., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Sato, M., & Kageyama, H. (1997). [Functional characterization of a sigma receptor and its gene expression by haloperidol]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 17(2), 65-71. [Link]

  • Skuja, A., & Kletnieks, E. (2019). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. bioRxiv, 845946. [Link]

  • Vangveravong, S., Taylor, J. B., & Tu, Z. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current medicinal chemistry, 18(27), 4153–4162. [Link]

  • Radiology Key. (2016, November 9). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]

  • ResearchGate. (2025, August 9). NE‐100: A Novel Sigma Receptor Antagonist. Request PDF. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34. 1–1.34. 21. [Link]

  • Hyrskyluoto, A., Pulli, I., & Törnqvist, K. (2013). Sigma-1 receptor agonist PRE084 is protective against mutant huntingtin-induced cell degeneration: involvement of calpastatin and the NF-κB pathway. Cell death & disease, 4(5), e646-e646. [Link]

  • Hanna, M. S., Potter, M. C., & Safadi, F. F. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv, 2023-11. [Link]

  • Zhang, Y., Li, Y., & Liu, S. (2024). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. Frontiers in Immunology, 15, 1419472. [Link]

  • ResearchGate. (2025, August 7). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. [Link]

  • Lever, J. R., & Miller, D. K. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 635(1-3), 50–58. [Link]

  • Shin, E. J., Nah, S. Y., & Chae, J. S. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Neuropharmacology, 32(6), 609-614. [Link]

  • Ka, M., & Schetz, J. A. (2017). Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia. Neurochemistry international, 106, 168–176. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34. 1–1.34. 21. [Link]

  • Zou, B., Zhang, H., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H] DTG and [125I] RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • ResearchGate. (2025, October 13). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. [Link]

  • Martin, S. F., & Smith, A. L. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]

  • Goutagny, R., & David, A. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Scientific reports, 12(1), 19747. [Link]

  • Cuevas, J., & Rodriguez-Cruz, A. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Neuroscience, 13, 396. [Link]

  • Tu, Z., & Mach, R. H. (2010). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current medicinal chemistry, 17(28), 3163–3172. [Link]

  • Zhao, J., & Wu, L. (2018). Sigma-1 Receptor Stimulation with PRE-084 Ameliorates Myocardial Ischemia-Reperfusion Injury in Rats. Chinese medical journal, 131(5), 585. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective. Journal of Medicinal and Chemical Sciences, 3(2), 133-140. [Link]

  • Reagents Direct. PRE-084. Reagents Direct. [Link]

  • Fülöp, F., & Makkai, G. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8199. [Link]

  • Su, T. P., & Hayashi, T. (2003). The Pharmacology of Sigma-1 Receptors. CNS Drug Reviews, 9(3), 251-268. [Link]

  • ResearchGate. (2025, August 7). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. [Link]

  • Okuyama, S., Imagawa, Y., & Ogawa, S. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life sciences, 53(18), PL285-90. [Link]

  • Itzhak, Y., & Kassim, C. O. (1998). Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. Journal of pharmacological and toxicological methods, 39(3), 165-170. [Link]

  • Zou, B., Zhang, H., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H] DTG and [125I] RHM-4. Pharmaceuticals (Basel, Switzerland), 15(12), 1564. [Link]

  • Walker, J. M., & Matsumoto, R. R. (1988). Evidence for a role of haloperidol-sensitive σ-‘opiate’receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961-965. [Link]

Sources

Validation

Reference Standards for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Analysis

Executive Summary (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) is a critical secondary amine intermediate often utilized in the synthesis of Kappa Opioid Receptor (KOR) antagonists and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) is a critical secondary amine intermediate often utilized in the synthesis of Kappa Opioid Receptor (KOR) antagonists and kinase inhibitors.[1] Its structural duality—combining a lipophilic 2-methoxybenzyl moiety with a highly polar, basic morpholine tail—presents unique analytical challenges.[1]

This guide objectively compares the three primary classes of reference standards available for this molecule: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade (Synthesized) Materials . It provides field-tested protocols to overcome the "amine tailing" phenomenon common to morpholine derivatives and establishes a self-validating quality control framework.[1]

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior. This compound is di-basic .[1] The morpholine nitrogen (pKa ~8.3) and the secondary amine nitrogen (pKa ~9.5) are both protonated at neutral pH.[1]

Critical Failure Modes in Analysis
  • Peak Tailing: The positive charge on the nitrogens interacts strongly with residual silanols on silica-based HPLC columns, leading to asymmetric peaks (Tailing Factor > 2.0).

  • Hygroscopicity: As a free base, this molecule is often an oily, hygroscopic semi-solid. Weight-based assay quantification is unreliable without strict humidity control or conversion to a hydrochloride salt.[1]

  • UV Response: The 2-methoxybenzyl chromophore is relatively weak compared to multi-ring drug substances, requiring high-purity standards to distinguish the main peak from synthesis byproducts like 2-methoxybenzaldehyde.[1]

Part 2: Comparative Analysis of Reference Standards

For a GMP or GLP environment, the choice of standard dictates the validity of your data. We compare the three tiers of standards below.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade (Crude)
Primary Use Instrument Qualification, Dispute ResolutionRoutine QC Release, Stability TestingEarly-stage Synthesis Confirmation
Purity (Mass Balance) > 99.0% (Certified)> 98.0% (Assigned)> 95.0% (Area %)
Traceability SI Units (NIST/BIPM)Traceable to CRM (Secondary)None / Supplier COA only
Water Content Measured by KF (Volumetric)Measured by KF (Coulometric)Often Unreported
Homogeneity Statistically ValidatedBatch VerifiedUnknown
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low (Defensible in Audit)Medium (Requires In-House Verification)High (Risk of Ghost Peaks)
Selection Logic
  • Choose Tier 1 (CRM) if you are establishing a primary calibrator for a commercial drug product filing.[1]

  • Choose Tier 2 (Analytical) for daily batch release testing. This is the industry "workhorse."

  • Choose Tier 3 (Research) only for retention time identification. Never use Tier 3 for quantitative assay assignment.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be "self-validating," meaning they include System Suitability Tests (SST) that fail immediately if the standard or column is compromised.

Protocol A: High-Fidelity HPLC-UV/MS Method

Objective: Eliminate silanol interactions to achieve a Tailing Factor (


) < 1.5.[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH ensures full protonation, preventing mixed-mode retention.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: C18 with Steric Protection (e.g., Agilent Zorbax StableBond or Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.

Instrument Settings:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer)

  • Detection: UV @ 274 nm (Methoxy absorbance max) & MS (ESI+)[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 5% B (Re-equilibration is critical)

System Suitability Criteria (Pass/Fail):

  • Tailing Factor: Must be

    
    .[1] If 
    
    
    
    , column silanols are active; replace column.
  • Precision (n=6): RSD

    
     for peak area.
    
  • Resolution: Resolution between Main Peak and 2-methoxybenzyl alcohol impurity must be

    
    .[1]
    
Protocol B: Hygroscopicity & Handling (The "Dry Box" Rule)

Because the free base is hygroscopic, accurate weighing is the largest source of error.

  • Equilibration: Do not open the standard vial until it reaches room temperature (prevents condensation).

  • Weighing: Use a humidity-controlled glove box (<20% RH) if available.[1]

  • Correction: Always measure water content via Karl Fischer (Coulometric) immediately upon opening. Calculate the Anhydrous Assay Value using the formula:

    
    [1]
    

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the standard before use in a regulated environment.

StandardValidation Start New Standard Received (CAS: 626209-57-2) CheckType Check Grade/Type Start->CheckType IsCRM Is it ISO 17034 CRM? CheckType->IsCRM Tier1 Tier 1: CRM (Use As Is) IsCRM->Tier1 Yes Tier2 Tier 2/3: Analytical/Research IsCRM->Tier2 No ID_Test Identity Verification (H-NMR + MS) Tier2->ID_Test Purity_Test Purity Assessment (HPLC + KF) ID_Test->Purity_Test Decision Purity > 98.0%? Purity_Test->Decision CalcPotency Calculate Potency (100 - %Water - %Imp - %ResSolv) Decision->CalcPotency Yes Reject REJECT Contact Supplier Decision->Reject No

Figure 1: Decision logic for the intake and qualification of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine reference standards.

Part 5: Troubleshooting Common Issues

Issue: "Ghost Peaks" in Gradient Blank
  • Cause: The morpholine moiety is sticky. If you run a high-concentration standard, it may adsorb to the injector needle or valve rotor seal and elute in the next run.

  • Solution: Implement a Needle Wash step using 50:50 Methanol:Water + 0.1% Formic Acid.[1] The acid is crucial to protonate the amine and wash it off the metal surfaces.

Issue: Retention Time Drift
  • Cause: pH instability.[1] The pKa of the morpholine group is sensitive. Small changes in mobile phase pH (e.g., evaporation of volatile buffers like ammonium formate) drastically change retention.

  • Solution: Use an automated buffer preparation system or cap mobile phase reservoirs tightly.[1] Verify pH daily.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2023).[1][2][3][4] Defines the validation parameters (Specificity, Linearity, Accuracy) required when using these standards.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] Establishes the hierarchy of primary vs. secondary standards. [1]

  • PubChem. Compound Summary: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-57-2).[1][5] National Library of Medicine. Provides physical property data and pKa estimates.[6] [1]

  • Dolan, J. W. Tailing Peaks: The Curse of the Chromatographer. LCGC North America.[1] Explains the silanol interaction mechanism specific to secondary amines.

Sources

Comparative

Technical Guide: Infrared Spectroscopy of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Executive Summary & Application Scope Molecule: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine IUPAC Name: N-(2-Methoxybenzyl)-2-morpholinoethanamine Chemical Class: Secondary Amine / Morpholine Derivative / Anisole D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Molecule: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine IUPAC Name: N-(2-Methoxybenzyl)-2-morpholinoethanamine Chemical Class: Secondary Amine / Morpholine Derivative / Anisole Derivative

This guide details the infrared (IR) spectral fingerprint of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. As a structural intermediate often utilized in medicinal chemistry (specifically in the synthesis of sigma receptor ligands and kinase inhibitors), verifying the integrity of this motif is critical.

This analysis adopts a Fragment-Based Spectral Assignment approach. By isolating the vibrational modes of the constituent functional groups—the morpholine ring, the secondary amine linker, and the ortho-substituted anisole ring—we establish a diagnostic profile that distinguishes this compound from its precursors and regioisomers.

Structural Fragmentation & Spectral Assignment

To accurately interpret the IR spectrum, we deconstruct the molecule into three distinct vibrational zones. This method ensures that researchers can validate not just the presence of the molecule, but the integrity of its specific linkages.

Diagnostic Peak Table

The following data represents the characteristic vibrational modes expected for this structure in a standard FTIR (Fourier Transform Infrared) setup (ATR or KBr disk).

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
Secondary Amine N-H Stretch3310 – 3350 Weak/BroadCritical: Distinguishes product from primary amine precursors (which show a doublet).
Aromatic Ring C-H Stretch3000 – 3060WeakConfirms aromaticity (Benzyl group).
Aliphatic Chain C-H Stretch2800 – 2950MediumMorpholine ring and ethyl linker methylene groups.
Morpholine Ether C-O-C Asym. Stretch1100 – 1130 Strong The "Morpholine Fingerprint"—confirms the heterocyclic ring is intact.
Aryl Alkyl Ether C-O Stretch (Methoxy)1240 – 1260StrongDiagnostic for the methoxy group on the benzene ring.
Aromatic Ring C=C Ring Breathing1585 – 1600MediumCharacteristic of the benzene ring skeleton.
Ortho-Substitution C-H Out-of-Plane Bend740 – 760 StrongSpecificity: Distinguishes 2-methoxy from 3- or 4-methoxy isomers.
Structural Visualization & Signal Origin

The following diagram maps the chemical structure to the specific IR signals, visualizing the "Causality" of the spectrum.

SpectralMapping Molecule (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Fragment_A Morpholine Ring (Heterocycle) Molecule->Fragment_A Fragment_B Secondary Amine (Linker) Molecule->Fragment_B Fragment_C o-Methoxy Benzyl (Aromatic) Molecule->Fragment_C Peak_Morph C-O-C Stretch ~1110 cm⁻¹ Fragment_A->Peak_Morph Ether linkage Peak_NH N-H Stretch ~3330 cm⁻¹ (Singlet) Fragment_B->Peak_NH Formation confirmation Peak_Ortho C-H Bend (oop) ~750 cm⁻¹ Fragment_C->Peak_Ortho Regio-specificity Peak_Methoxy Ar-O-C Stretch ~1250 cm⁻¹ Fragment_C->Peak_Methoxy Substituent ID

Figure 1: Fragment-based mapping of vibrational modes to specific structural motifs.

Comparative Performance Analysis

In drug development, "performance" of an analytical technique is defined by its ability to differentiate the target from impurities, precursors, or isomers.

Comparison vs. Precursors (Synthesis Verification)

The most common synthesis route involves the reductive amination of 2-methoxybenzaldehyde with 2-morpholinoethylamine .

FeaturePrecursor: 2-MorpholinoethylamineTarget Product Precursor: 2-Methoxybenzaldehyde
N-H Region Doublet (3300 & 3380 cm⁻¹)Singlet (~3330 cm⁻¹)None
C=O Region NoneNoneStrong (~1680-1700 cm⁻¹)
Fingerprint Morpholine peaks onlyMorpholine + Anisole peaksAnisole peaks only

Performance Insight: IR spectroscopy is superior to NMR for rapid "Go/No-Go" decision making here. The disappearance of the Carbonyl (C=O) peak at 1680 cm⁻¹ and the collapse of the N-H doublet into a singlet provides immediate confirmation of successful coupling and reduction.

Comparison vs. Regioisomers (Isomeric Purity)

Distinguishing the ortho-methoxy (2-methoxy) from para-methoxy (4-methoxy) isomers is critical, as biological activity often depends strictly on substitution patterns.

  • 2-Methoxy (Ortho): Strong band at 740–760 cm⁻¹ (4 adjacent free H atoms).

  • 4-Methoxy (Para): Strong band at 800–840 cm⁻¹ (2 adjacent free H atoms).

  • 3-Methoxy (Meta): Strong bands at 690–710 cm⁻¹ and 750–800 cm⁻¹ .

Performance Insight: While Mass Spectrometry (MS) often fails to distinguish these isomers (identical mass fragments), IR spectroscopy provides definitive differentiation in the fingerprint region (


).

Experimental Protocol: Quality Control Workflow

To ensure reproducible data that matches the theoretical assignments above, follow this self-validating protocol.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: The amine functionality can react with atmospheric CO₂ to form carbamates; ATR minimizes exposure time compared to KBr pellets.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Note: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can obscure the weak secondary amine N-H stretch.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 16 scans (Screening) or 64 scans (Publication quality).

  • Background: Air background acquired immediately prior to sample.

Validation Workflow (DOT Diagram)

QC_Workflow Start Start: Crude Product Step1 Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->Step1 Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Step1->Check_CO Result_Aldehyde Peak Present: Unreacted Aldehyde Check_CO->Result_Aldehyde Yes Check_NH Check 3300-3400 cm⁻¹ (Amine Region) Check_CO->Check_NH No Result_Primary Doublet Present: Unreacted Amine Check_NH->Result_Primary Doublet Result_Secondary Singlet Present: Target Amine Formed Check_NH->Result_Secondary Singlet Check_Fingerprint Check 750 cm⁻¹ (Ortho-Sub) Result_Secondary->Check_Fingerprint Final QC PASS: Proceed to NMR/HPLC Check_Fingerprint->Final Confirmed

Figure 2: Logical decision tree for IR-based quality control of the synthesis.

References

  • National Institute of Standards and Technology (NIST). "Infrared Spectrum of 2-Methoxybenzyl alcohol." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Justice. "Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe)." Office of Justice Programs. Available at: [Link]

  • PubChem. "2-Morpholinoethylamine Compound Summary." National Library of Medicine. Available at: [Link]

  • UCLA Chemistry & Biochemistry. "Table of IR Absorptions." UCLA Science Resources. Available at: [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Organic Chemistry Resources. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Topic: Personal protective equipment for handling (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Safety Assessment Compound Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Safety Assessment

Compound Identity: (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS Number: 626209-57-2 (Representative variant) Chemical Class: Secondary Amine / Morpholine Derivative / Benzylamine[1]

Critical Hazard Profile: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact library compound may be sparse, its structural pharmacophore—combining a morpholine ring with a benzylamine moiety —dictates a strict "Class-Based" safety approach.[1] You must treat this compound as Corrosive (Category 1B) and Acutely Toxic .

  • Corrosivity: The secondary amine functionality (pKa ~8-10) poses a high risk of chemical burns to skin and permanent eye damage.[1]

  • Permeation: Morpholine derivatives are known to permeate standard laboratory nitrile gloves rapidly.

  • Incompatibility: Violent exothermic reactions occur upon contact with strong acids or oxidizing agents.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection Strategy

Standard thin nitrile examination gloves are insufficient for prolonged contact with morpholine derivatives.

Protection LevelGlove MaterialThicknessEst.[2] Breakthrough TimeUsage Context
High Risk (Synthesis/Transfer)Laminate Film (e.g., Silver Shield / Barrier)2.7 mil> 480 minMandatory for spill cleanup or handling pure oil/liquid.[1]
Moderate Risk (Weighing solids)Double Nitrile (High Dexterity)5 mil (outer) / 4 mil (inner)~15-30 minAcceptable only for solid handling.[1] Change immediately upon splash.
Contraindicated Latex / VinylN/A< 1 minDO NOT USE. Rapid degradation and permeation.
Respiratory & Eye Protection[3][4][5][6][7][8]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are inadequate due to the corrosive nature of amines.

  • Respiratory Backup: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Type K (Ammonia/Amine) or ABEK combination filters.[1]

Operational Workflow & Engineering Controls

This workflow integrates safety layers to prevent exposure incidents.

SafetyProtocol Start Start: Chemical Retrieval Check Check State: Solid vs. Oil Start->Check Solid Solid Handling: Static Control Required Use Anti-static Gun Check->Solid If Solid Liquid Liquid Handling: Double Glove (Laminate) Syringe Transfer Only Check->Liquid If Oil/Viscous Hood Engineering Control: Fume Hood Sash < 18 inches Solid->Hood Liquid->Hood Waste Disposal: Segregate into Alkaline Waste Stream Hood->Waste Post-Experiment

Figure 1: Decision logic for handling amine-based intermediates based on physical state.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify Fume Hood operation.

    • Don PPE: Lab coat, Splash Goggles, and Laminate Gloves (underneath nitrile outer gloves for dexterity).[1]

    • Neutralization Prep: Have a weak acid spill kit (Citric acid based) or absorbent pads ready.[1] Do not use strong mineral acids for cleanup.

  • Weighing & Transfer:

    • If Liquid/Oil: Do not pour. Use a positive-displacement pipette or glass syringe to prevent dripping.[1] Morpholine derivatives often "creep" up glass walls.

    • If Solid: These amines can be hygroscopic and sticky. Use a Teflon-coated spatula to minimize adhesion.[1]

  • Reaction/Processing:

    • Maintain an inert atmosphere (Nitrogen/Argon).[1] Amines can oxidize and darken (N-oxide formation) upon air exposure, potentially altering toxicity profiles.[1]

    • Quenching: When neutralizing reaction mixtures containing this amine, add acid slowly at 0°C. The heat of neutralization can be intense and cause flash-boiling of solvents.

Waste Disposal & Decontamination[3][9]

Crucial Warning: Never mix amine waste with acid waste streams without controlled neutralization.

Waste CategorySegregation RuleDisposal Method
Liquid Waste Alkaline/Basic Organic Collect in HDPE drums.[1] Label "Basic Organic Waste - Contains Amines".[1]
Solid Waste Contaminated ConsumablesDouble-bag in polyethylene.[1] Incineration is the preferred destruction method.
Glassware Rinse Pre-treatmentRinse with Ethanol first, then 5% HCl (aq), then water.[1] Collect the first ethanol rinse as hazardous waste.

Decontamination of Spills:

  • Evacuate the immediate area if the spill is >10 mL and outside a hood.

  • Absorb with vermiculite or sand .[3]

  • Do not use bleach (Sodium Hypochlorite). Reaction with amines can produce chloramines, which are toxic and explosive gases.[1]

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes minimum .[4]

    • Validation: Do not stop flushing until the "soapy" feeling (tissue saponification) disappears.

    • Medical: Seek evaluation for delayed chemical burns.

  • Eye Contact:

    • Immediate Action: Flush using an eyewash station for 15 minutes. Hold eyelids open.

    • Contraindication: Do not use neutralization drops (e.g., vinegar/boric acid) in the eyes; this increases thermal injury.

References

  • Sigma-Aldrich. (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Product Data & CAS 626209-57-2 Search. Retrieved from [1]

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (Amines/Morpholine). Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Morpholine Derivatives Safety Profile. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Morpholine (Class-Based Reference). Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.